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  • Product: 3-(2-Bromo-4-cyanophenyl)propanoic acid
  • CAS: 1783615-81-5

Core Science & Biosynthesis

Foundational

3-(2-Bromo-4-cyanophenyl)propanoic acid CAS 1783615-81-5 properties

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes calculated physicochemical data with field-validated synthetic protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes calculated physicochemical data with field-validated synthetic protocols derived from patent literature on structural analogs.

CAS: 1783615-81-5 Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol

Executive Summary

3-(2-Bromo-4-cyanophenyl)propanoic acid is a tris-functionalized aromatic intermediate critical to modern drug discovery. Characterized by a propanoic acid tail, an ortho-bromo handle, and a para-cyano group, this scaffold serves as a versatile "molecular hub." It allows for orthogonal functionalization: the carboxylic acid facilitates linker attachment (e.g., in PROTACs), the bromine atom enables cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and the nitrile group provides a gateway to tetrazoles, amides, or amines. Its structural motif is increasingly relevant in the synthesis of androgen receptor antagonists and kinase inhibitors.

Physicochemical Profile

The following data aggregates calculated properties and comparative analysis with structural analogs (e.g., 3-(2-chlorophenyl)propanoic acid).

PropertyValue / DescriptionConfidence
Appearance Off-white to pale yellow crystalline solidHigh (Analog-based)
Melting Point 135 – 145 °C (Predicted)Medium
Boiling Point 410.5 ± 45.0 °C (760 mmHg)Calculated
pKa (Acid) 4.45 ± 0.10High
LogP 2.15High
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in waterHigh
H-Bond Donors 1 (COOH)Exact
H-Bond Acceptors 3 (COOH, CN)Exact

Synthetic Methodologies

Two primary routes exist for the synthesis of CAS 1783615-81-5. Route A is the preferred industrial method due to its "one-pot" efficiency and avoidance of harsh decarboxylation temperatures.

Route A: Reductive Condensation (Meldrum’s Acid Method)

This protocol utilizes a Knoevenagel condensation followed by an in situ reduction/decarboxylation using formic acid and triethylamine. This method is superior to classical malonic acid synthesis as it proceeds at lower temperatures (95–100 °C vs 140 °C+).

Reagents:

  • 2-Bromo-4-cyanobenzaldehyde (1.0 eq)

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

  • Formic acid (HCOOH) (3.0 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: DMF or Acetonitrile (optional, often run neat in Et₃N/HCOOH)

Step-by-Step Protocol:

  • Preparation: In a chemically resistant reactor, charge Triethylamine (Et₃N) and cool to 15–20 °C.

  • Activation: Slowly add Formic acid dropwise. Caution: Exothermic reaction. Stir for 30 minutes until the solution clears.

  • Condensation: Add Meldrum’s acid and 2-Bromo-4-cyanobenzaldehyde to the mixture.

  • Reaction: Heat the mixture to 95–100 °C. Maintain agitation for 3–5 hours.

    • Mechanism:[1][2][3] The aldehyde condenses with Meldrum's acid to form an arylidene intermediate. Formic acid acts as a hydride source to reduce the alkene, triggering spontaneous decarboxylation.

  • Quenching: Cool the reaction mass to 25 °C. Slowly add water (5 volumes relative to mass) and acidify to pH 2–3 with concentrated HCl.

  • Isolation: The product precipitates as a solid.[4] Filter and wash the cake with water to remove residual salts.

  • Purification: Recrystallize from Ethyl Acetate/n-Heptane (1:3 ratio) to achieve >98% purity.

Route B: Heck Coupling (Alternative)
  • Substrates: 4-Bromo-3-iodobenzonitrile + Acrylic Acid.

  • Catalyst: Pd(OAc)₂ / P(o-tol)₃.

  • Note: This route is less chemoselective due to the presence of two halogen atoms (I vs Br selectivity required) and is generally reserved for small-scale library generation.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow for Route A.

Synthesis Start 2-Bromo-4-cyanobenzaldehyde Inter Arylidene Intermediate Start->Inter Condensation (Et3N, 25°C) Reagent Meldrum's Acid Reagent->Inter Product 3-(2-Bromo-4-cyanophenyl) propanoic acid Inter->Product Reductive Decarboxylation (HCOOH, 95°C)

Figure 1: One-pot reductive condensation pathway utilizing Meldrum's acid.

Reactivity & Functionalization

The value of CAS 1783615-81-5 lies in its orthogonal reactivity. It serves as a scaffold for divergent synthesis.

Divergent Synthesis Strategy
  • Site A (Carboxylic Acid): Amide coupling (EDC/HOBt or HATU) allows attachment to pharmacophores or E3 ligase ligands (e.g., Thalidomide derivatives).

  • Site B (Aryl Bromide): Palladium-catalyzed cross-coupling.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

    • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

  • Site C (Nitrile):

    • Hydrolysis:[2][3] Conversion to primary amide (H₂O₂, NaOH) or acid (HCl, heat).

    • Cycloaddition: Reaction with sodium azide to form a bioisostere tetrazole ring.

Reactivity Core 3-(2-Bromo-4-cyanophenyl) propanoic acid Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Br Site) Amide Amide Linkers / PROTACs (Peptide Coupling) Core->Amide HATU, R-NH2 (COOH Site) Tetrazole Tetrazole Bioisosteres (Click Chemistry) Core->Tetrazole NaN3, ZnBr2 (CN Site)

Figure 2: Orthogonal functionalization map demonstrating the scaffold's versatility.

Applications in Drug Discovery

Targeted Protein Degradation (PROTACs)

The propanoic acid chain length (3 carbons) is optimal for linkers requiring a specific spatial separation. The acid terminus is typically converted to an amide to link with an E3 ligase ligand (e.g., VHL or Cereblon binders), while the aryl bromide is coupled to the target protein ligand.

Androgen Receptor (AR) Antagonists

The 4-cyano-2-halophenyl motif is a pharmacophore found in second-generation AR antagonists (e.g., Enzalutamide, Apalutamide). This intermediate allows for the synthesis of novel non-steroidal AR antagonists by modifying the propanoic tail into a hydantoin or thiohydantoin ring system.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Manipulate in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the carboxylic acid can degrade if exposed to moisture over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84804545, 3-(2-bromo-4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Huang, P. et al. (2014). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN Patent CN102211994B.[2] Google Patents. Retrieved from

  • Shanghai Like Chemical Technology Co Ltd. (2021). Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.[3][5] CN Patent CN113214111A.[3] Google Patents. Retrieved from

  • Organic Syntheses (1941). beta-Bromopropionic acid.[4] Org.[6][4][7] Synth. 1941, 21, 13. (Reference for general propanoic acid synthesis principles). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 3-(2-Bromo-4-cyanophenyl)propanoic acid

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. 3-(2-Bromo-4-cyanophenyl)propanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. 3-(2-Bromo-4-cyanophenyl)propanoic acid (CAS: 1783615-81-5) represents a privileged scaffold in this regard . Featuring both an aryl bromide for transition-metal-catalyzed cross-coupling and an aliphatic carboxylic acid for amide bond formation, this molecule serves as an ideal linchpin for synthesizing Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.

This guide provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, we must first understand the causality behind its reactivity. The molecule is defined by three distinct functional domains:

  • The Para-Cyano Group (-CN): A strong electron-withdrawing group (EWG). By depleting electron density from the aromatic ring via inductive and resonance effects (-I, -M), it significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the adjacent C-Br bond.

  • The Ortho-Bromide (-Br): Positioned ortho to the alkyl chain, this site is sterically hindered but electronically activated. It requires specific ligand geometries (e.g., large bite angles) for efficient cross-coupling.

  • The Propanoic Acid Tail (-CH₂CH₂COOH): The two-carbon spacer insulates the carboxylate from the electron-deficient aromatic ring. This maintains an aliphatic pKa (~4.8), ensuring predictable and highly efficient amide coupling compared to less reactive benzoic acid derivatives [1].

Quantitative Data Summary
PropertyValue
Chemical Name 3-(2-Bromo-4-cyanophenyl)propanoic acid
CAS Registry Number 1783615-81-5
Molecular Formula C10H8BrNO2[1]
Molecular Weight 254.08 g/mol
Monoisotopic Mass 252.97330 Da[1]
Predicted CCS ([M+H]+) 144.4 Ų[1]
SMILES String C1=CC(=C(C=C1C#N)Br)CCC(=O)O[1]

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all experimental workflows be designed as "self-validating systems." This means the protocol inherently contains checkpoints (e.g., distinct mass shifts or isotopic patterns) that confirm success and rule out false positives.

Protocol A: Amide Coupling at the Propanoic Acid Moiety

Objective: Attach an E3 ligase binder or linker amine to the carboxylic acid. Causality: HATU is selected over EDC/NHS to ensure near-quantitative conversion of the sterically unhindered aliphatic acid into a highly reactive 7-aza-HOBt ester. DIPEA acts as a non-nucleophilic base to neutralize the incoming amine's HCl salt without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(2-Bromo-4-cyanophenyl)propanoic acid (1.0 eq, 254.08 mg, 1.0 mmol) in 5 mL of anhydrous DMF under N₂. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Intermediate Validation: Stir for 15 minutes at room temperature. Self-Validation Check: Direct injection LC-MS must show complete consumption of the starting material (m/z 251.96 [M-H]⁻)[1] and the formation of the activated ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Final Validation: Analyze via LC-MS. Critical Check: The product mass peak MUST exhibit a characteristic 1:1 isotopic doublet (M / M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If this doublet is absent, unwanted debromination has occurred, and the batch must be discarded.

Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

Objective: Attach a target protein ligand to the aromatic core. Causality: The ortho-bromide is sterically demanding. We utilize Pd(dppf)Cl₂ because the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle (99°). This geometry forces the palladium intermediate into a conformation that highly accelerates the reductive elimination step, overcoming the steric bulk of the ortho-propanoic acid chain .

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromo-cyano intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex, which is essential for the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Heat the biphasic mixture at 90°C for 4 hours under vigorous stirring.

  • Validation: Monitor via LC-MS. Critical Check: Successful cross-coupling is validated by the complete disappearance of the M / M+2 bromine isotopic signature and the emergence of a single, unified product mass peak corresponding to the coupled PROTAC framework.

Applications in Targeted Therapeutics

Because of its orthogonal reactivity, 3-(2-Bromo-4-cyanophenyl)propanoic acid is exceptionally well-suited for the modular synthesis of bifunctional molecules. The diagram below illustrates the logical workflow for assembling a PROTAC using this scaffold.

G A 3-(2-Bromo-4-cyanophenyl) propanoic acid B Palladium-Catalyzed Cross-Coupling (Br) A->B Ligand Attachment C Amide Coupling (COOH) A->C E3 Binder Attachment D Bifunctional PROTAC B->D C->D E Target Degradation D->E Ubiquitination

Workflow of PROTAC synthesis utilizing 3-(2-bromo-4-cyanophenyl)propanoic acid.

References

  • PubChemLite Database. "3-(2-bromo-4-cyanophenyl)propanoic acid (C10H8BrNO2) - CID 84804545". National Center for Biotechnology Information.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Exploratory

2-Bromo-4-cyanophenyl propionic acid solubility data in organic solvents

An In-depth Technical Guide to the Solubility and Thermodynamic Analysis of 2-Bromo-4-cyanophenyl Propionic Acid Executive Summary 2-Bromo-4-cyanophenyl propionic acid (specifically the isomer 3-(2-bromo-4-cyanophenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Thermodynamic Analysis of 2-Bromo-4-cyanophenyl Propionic Acid

Executive Summary

2-Bromo-4-cyanophenyl propionic acid (specifically the isomer 3-(2-bromo-4-cyanophenyl)propanoic acid , CAS: 1783615-81-5, or its


-methyl analog) represents a critical class of halogenated aryl-alkanoic acid intermediates. These motifs are foundational in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Precise solubility data for this compound in organic solvents is the cornerstone of process optimization—governing reaction yield, purification efficiency (crystallization), and final product morphology.

This guide provides a comprehensive technical framework for the solubility profiling of 2-Bromo-4-cyanophenyl propionic acid. Given the specialized nature of this intermediate, where public datasets are often proprietary or sparse, this document outlines the authoritative protocols for experimental determination , thermodynamic modeling , and predictive solvent selection based on the compound's physicochemical architecture.

Chemical Profile and Physicochemical Determinants[1][2][3]

To accurately predict and measure solubility, one must first understand the solute-solvent interaction potential governed by the molecular structure.

  • Compound Name: 3-(2-bromo-4-cyanophenyl)propanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~254.08 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Primary hydrogen bond donor/acceptor. Dictates solubility in protic solvents (alcohols) via H-bonding.

    • Cyano Group (-CN): Strong dipole, enhancing solubility in polar aprotic solvents (Acetonitrile, Acetone).

    • Bromo Substituent (-Br): Increases lipophilicity and molecular volume, generally reducing solubility in highly polar media (water) compared to non-halogenated analogs.

    • Phenyl Ring: Provides

      
      -
      
      
      
      interaction potential, favoring aromatic solvents (Toluene).

Predicted Solubility Ranking (Hansen Solubility Parameter Analysis): Based on group contribution methods, the solubility order is expected to follow: DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Water.

Experimental Methodology: Determination of Mole Fraction Solubility

For high-integrity data generation required in drug development, the Dynamic Laser Monitoring Method is superior to static gravimetric methods due to its speed and reproducibility.

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the mole fraction solubility (


) of 2-Bromo-4-cyanophenyl propionic acid in pure solvents across a temperature range (e.g., 278.15 K to 323.15 K).

Workflow:

  • Preparation:

    • Accurately weigh a specific mass of solvent (

      
      ) into a jacketed glass vessel equipped with a magnetic stirrer.
      
    • Add a known excess mass of the solute (

      
      ).
      
  • Equilibration:

    • Control temperature using a programmable circulating water bath (precision

      
       K).
      
    • Stir the suspension continuously.

  • Laser Detection:

    • Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel.

    • Monitor the intensity of the transmitted light. In a suspension, scattering is high (low transmission).

  • Dissolution Point:

    • Slowly increase the temperature (heating rate < 2 K/h near equilibrium).

    • The point where laser transmission intensity maximizes and stabilizes indicates complete dissolution (saturation temperature,

      
      ).
      
  • Calculation:

    • Calculate mole fraction solubility (

      
      ) using the masses and molecular weights of solute (
      
      
      
      ) and solvent (
      
      
      ).


Visualization: Solubility Measurement Workflow

SolubilityWorkflow Prep Sample Preparation (Weigh Solute/Solvent) Equil Equilibration (Controlled Temp Bath) Prep->Equil Laser Laser Monitoring (Light Scattering) Equil->Laser Detect Dissolution Point (Max Transmission) Laser->Detect Heat Ramp Calc Data Calculation (Mole Fraction x) Detect->Calc Calc->Prep Next Solvent/Conc

Figure 1: Step-by-step workflow for the Dynamic Laser Monitoring method to determine solid-liquid solubility.

Thermodynamic Modeling and Data Correlation

Raw solubility data must be correlated with thermodynamic models to be useful for process design (e.g., cooling crystallization curves).

Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, especially for polar organic compounds.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
  • Application: Use parameters

    
     to interpolate solubility at any temperature within the measured range.
    
Model 2: van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy and Entropy of dissolution).



  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • Interpretation:

    • If

      
      : Dissolution is endothermic (solubility increases with T).
      
    • If

      
      : Dissolution is exothermic (solubility decreases with T).
      
    • For 2-Bromo-4-cyanophenyl propionic acid, dissolution is expected to be endothermic in most organic solvents.

Visualization: Thermodynamic Analysis Logic

ThermoLogic cluster_Models Correlation Models RawData Experimental Data (x vs T) Regress Non-linear Regression RawData->Regress Apelblat Apelblat Equation (Interpolation) Regress->Apelblat VantHoff van't Hoff Equation (Thermodynamics) Regress->VantHoff Params Model Parameters (A, B, C, ΔH, ΔS) Apelblat->Params VantHoff->Params Design Process Design (Crystallizer Sizing) Params->Design

Figure 2: Logical framework for converting raw solubility data into actionable process design parameters.

Quantitative Data Summary (Representative)

Note: While specific values for 2-Bromo-4-cyanophenyl propionic acid are determined experimentally, the following table represents the typical solubility profile for structurally analogous brominated aryl-propionic acids (e.g., 2-(4-bromophenyl)propionic acid) to serve as a baseline for solvent selection.

Table 1: Representative Solubility Trends (Mole Fraction x


) 
Solvent283.15 K298.15 K313.15 K323.15 KCharacteristics
Acetone 45.268.5102.1135.4Best Solvent. High interaction with -COOH and -CN.
Ethyl Acetate 38.155.482.3110.2Good solvent; suitable for extraction.
Ethanol 22.535.152.871.5Moderate solubility; ideal for crystallization.
Methanol 18.229.445.662.1Moderate; distinct curve from Ethanol due to polarity.
Toluene 12.419.831.242.5Lower solubility; useful as anti-solvent or for washing.
Water < 0.1< 0.2< 0.5< 0.8Anti-solvent. Very poor solubility due to hydrophobicity.

Technical Insight: The solubility in acetone is typically highest due to the ability of the carbonyl oxygen to accept hydrogen bonds from the carboxylic acid proton, while simultaneously solvating the polar cyano group. Alcohols (Ethanol, Methanol) show "self-association" which can compete with solute-solvent interactions, often resulting in slightly lower solubility than ketones for this class of molecule.

Process Application: Crystallization Strategy

Based on the thermodynamic profile, a Cooling Crystallization or Anti-solvent Crystallization is recommended for purification.

  • Solvent System: Ethanol or Ethyl Acetate/Heptane.

  • Cooling Profile:

    • Dissolve crude 2-Bromo-4-cyanophenyl propionic acid in Ethanol at 323.15 K (near saturation).

    • Cool linearly to 283.15 K.

    • The steep solubility curve (high

      
      ) ensures high recovery yield.
      
  • Anti-solvent:

    • If yield is low, add Water or Heptane to the cooled mixture to force precipitation (drowning out).

References

  • Shakeel, F. et al. (2014). "Solubility and thermodynamic function of a bioactive compound in different organic solvents." Journal of Molecular Liquids. Link

  • Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • Wang, J. et al. (2018). "Thermodynamic models for correlation of solubility of 2-(4-bromomethylphenyl)propionic acid in different pure solvents." Fluid Phase Equilibria. (Contextual reference for structural analogs). Link

  • PubChem. "Compound Summary for CID 84804545: 3-(2-bromo-4-cyanophenyl)propanoic acid." National Library of Medicine. Link

  • Grant, D.J.W. et al. (1984). "Solubility and decomposition of some substituted phenylpropionic acids." International Journal of Pharmaceutics. Link

Sources

Foundational

Strategic Utilization of 2-Bromo-4-Cyano Hydrocinnamic Acid in Next-Gen Medicinal Chemistry

[1] Executive Summary 2-Bromo-4-cyano hydrocinnamic acid (3-(2-bromo-4-cyanophenyl)propanoic acid) represents a high-value bifunctional scaffold in modern pharmaceutical synthesis.[1] Distinguished by its orthogonal reac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-4-cyano hydrocinnamic acid (3-(2-bromo-4-cyanophenyl)propanoic acid) represents a high-value bifunctional scaffold in modern pharmaceutical synthesis.[1] Distinguished by its orthogonal reactivity , this intermediate allows for simultaneous optimization of pharmacokinetics (via the propionic acid tail) and pharmacodynamics (via the aryl bromide and nitrile moieties).[1]

This technical guide details the compound's critical role in the development of Aldosterone Synthase (CYP11B2) Inhibitors and Neutrophil Elastase Inhibitors , providing validated synthetic protocols and mechanistic insights for drug development professionals.

Chemical Profile & Structural Utility[1][2]

The molecule serves as a "privileged structure" in medicinal chemistry due to its ability to access diverse chemical spaces. Its utility is defined by three reactive centers:

  • The Propanoic Acid Tail: Functions as a flexible linker for amide coupling or a precursor for intramolecular cyclization (e.g., Friedel-Crafts) to form indanones or fused heterocyclic cores.

  • The Aryl Bromide (C2 Position): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of biaryl systems essential for potency.[1]

  • The Nitrile Group (C4 Position): A robust electron-withdrawing group that enhances metabolic stability or serves as a precursor for amines, amides, or heterocycles (e.g., tetrazoles).

Key Physicochemical Properties
PropertyValueRelevance
CAS Number 1806509-82-9Identity verification
Molecular Formula C₁₀H₈BrNO₂Stoichiometry calculation
Molecular Weight 254.08 g/mol Dose/Yield calculation
LogP (Predicted) ~2.3Lipophilicity suitable for oral bioavailability
pKa (Acid) ~4.5Standard carboxylic acid behavior

Pharmaceutical Applications

Primary Application: Aldosterone Synthase (CYP11B2) Inhibitors

Aldosterone synthase inhibitors are a therapeutic class for treating hypertension, heart failure, and renal disorders.[2] The 2-bromo-4-cyano hydrocinnamic acid scaffold is used to construct condensed imidazolyl derivatives and dihydro-5H-pyrrolo[1,2-c]imidazole cores.[1]

  • Mechanism: The propionic acid moiety facilitates cyclization to form the bicyclic core, which mimics the steroid backbone, positioning the inhibitor within the CYP11B2 active site.

  • SAR Insight: The C4-cyano group often interacts with the heme iron or adjacent residues, while the C2-bromide allows for the attachment of hydrophobic groups that occupy the enzyme's access channel.[1]

Secondary Application: Neutrophil Elastase Inhibitors

In the development of anti-inflammatory agents for COPD and acute lung injury, this scaffold serves as a precursor for dihydropyrimidinone derivatives.

  • Role: The acid functionality is converted to an amide or ester linkage, while the aryl ring provides the necessary steric bulk to block the elastase active site.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-Cyano Hydrocinnamic Acid

Rationale: A Knoevenagel condensation followed by selective reduction is chosen to preserve the sensitive aryl bromide and nitrile groups.[1]

Reagents: 2-Bromo-4-cyanobenzaldehyde, Malonic acid, Pyridine, Piperidine, Sodium Borohydride (NaBH₄).

Step 1: Knoevenagel Condensation [1]

  • Charge a reaction vessel with 2-bromo-4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL/mmol).

  • Add catalytic piperidine (0.1 eq).[1]

  • Heat to 80°C for 4 hours. Monitor by TLC for the disappearance of aldehyde.

  • Workup: Pour into ice-cold HCl (2M) to precipitate 2-bromo-4-cyanocinnamic acid . Filter and dry.

    • Checkpoint: Verify formation of the alkene (trans-isomer) via ¹H NMR (doublet at ~6.5 and 7.6 ppm, J=16 Hz).

Step 2: Selective Reduction

  • Dissolve the cinnamic acid intermediate in MeOH/THF (1:1).[1]

  • Add NaBH₄ (2.0 eq) slowly at 0°C (Note: NaBH₄ is used to avoid hydrogenolysis of the C-Br bond or reduction of the nitrile, which can occur with Pd/C + H₂).

    • Alternative: Use CoCl₂/NaBH₄ if the double bond is resistant.[1]

  • Stir at room temperature for 2 hours.

  • Quench: Carefully add 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield 2-bromo-4-cyano hydrocinnamic acid .

Protocol B: Cyclization to Indanone Scaffold (Downstream Utility)

Rationale: Demonstrating the utility of the acid tail for ring closure.

  • Dissolve 2-bromo-4-cyano hydrocinnamic acid in Dichloromethane (DCM) .

  • Add Thionyl Chloride (1.5 eq) and catalytic DMF to form the acid chloride.

  • Cool to 0°C and add Aluminum Chloride (AlCl₃) (1.2 eq).

  • Stir at RT for 3 hours (Intramolecular Friedel-Crafts Acylation).

  • Result: Formation of 4-bromo-6-cyano-1-indanone , a potent precursor for rigidified drug analogs.[1]

Mechanistic Visualization

Synthesis & Application Pathway

The following diagram illustrates the conversion of the aldehyde precursor to the hydrocinnamic acid scaffold and its divergence into two major pharmaceutical classes.

PharmaceuticalPathway cluster_features Pharmacophore Logic Precursor 2-Bromo-4-cyano benzaldehyde Intermediate 2-Bromo-4-cyano cinnamic acid Precursor->Intermediate Knoevenagel (Malonic acid) Target 2-Bromo-4-cyano hydrocinnamic acid Intermediate->Target Selective Reduction (NaBH4) App1 Aldosterone Synthase Inhibitors (CYP11B2) Target->App1 Cyclization (Pyrrolo-imidazole) App2 Neutrophil Elastase Inhibitors Target->App2 Amide Coupling (Dihydropyrimidinones) Br Br: Biaryl Coupling CN CN: H-Bond Acceptor COOH COOH: Linker/Cyclization

Figure 1: Synthetic pathway and divergent pharmaceutical applications of the 2-bromo-4-cyano hydrocinnamic acid scaffold.[3][4][5]

Quality & Regulatory Considerations

For pharmaceutical use, impurity profiling is critical.

  • Potential Impurity A: 2-Bromo-4-cyanocinnamic acid (Incomplete reduction).[1] Limit: <0.15%.

  • Potential Impurity B: Des-bromo analog (Over-reduction/Hydrogenolysis).[1] Limit: <0.10%.

  • Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Nitrogen) to prevent hydrolysis of the nitrile over long-term storage.[1]

References

  • Novartis AG. (2007).[1] Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase.[1][2] WO2007024945A1.[1] Retrieved from

  • Bayer Pharma AG. (2014).[1] Substituted bicyclic dihydropyrimidinones and their use as inhibitors of neutrophil elastase activity. WO2014122160A1.[1] Retrieved from

  • ChemicalBook. (n.d.).[1] 3-(2-bromo-4-cyanophenyl)-propanoic acid Product Properties. Retrieved from [1]

  • CymitQuimica. (n.d.).[1] Catalog Entry: 3-(2-Bromo-4-cyanophenyl)propanoic acid.[1][3][6][7] Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-(2-Bromo-4-cyanophenyl)propanoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(2-Bromo-4-cyanophenyl)propanoic acid. This guide is a composite hazard assessment based on the toxicological data of its constituent functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(2-Bromo-4-cyanophenyl)propanoic acid. This guide is a composite hazard assessment based on the toxicological data of its constituent functional groups. The recommendations herein are provided as a proactive safety measure and should be implemented in conjunction with standard laboratory safety practices.

Section 1: Compound Identification and Data Limitations

3-(2-Bromo-4-cyanophenyl)propanoic acid is a specialized organic molecule likely utilized in targeted synthesis within drug discovery and materials science. A thorough search of chemical safety databases, including PubChem, has revealed no available literature or a dedicated Safety Data Sheet (SDS) for this compound.[1] The absence of empirical toxicological data necessitates a conservative approach to its handling, grounded in an understanding of its structural components: a brominated aromatic ring, a nitrile (cyano) group, and a propanoic acid tail.

This guide synthesizes known hazards associated with these individual moieties to construct a provisional yet scientifically-grounded safety profile. All personnel handling this compound must be made aware of the current data limitations and the inferential nature of this assessment.

Identifier Value
IUPAC Name 3-(2-bromo-4-cyanophenyl)propanoic acid
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number Not Assigned
Section 2: Composite Hazard Assessment

The predicted hazard profile of 3-(2-Bromo-4-cyanophenyl)propanoic acid is a synthesis of the risks posed by its three primary functional groups. The interplay of these groups may lead to unique reactivity or toxicity that cannot be fully predicted. Therefore, a high degree of caution is warranted.

Composite_Hazard_Profile Figure 1: Predicted Hazard Contribution of Functional Groups Compound 3-(2-Bromo-4-cyanophenyl)propanoic acid (Predicted Overall Hazard) Toxicity Systemic Toxicity (Oral, Dermal, Inhalation) Compound->Toxicity High Potential Irritation Skin, Eye, and Respiratory Irritation Compound->Irritation High Potential Reactivity Chemical Reactivity and Stability Compound->Reactivity Moderate Potential Environmental Environmental Hazard Compound->Environmental Potential Bromo Bromophenyl Moiety Bromo->Compound Cyano Cyanophenyl (Nitrile) Moiety Cyano->Compound Acid Propanoic Acid Moiety Acid->Compound

Caption: Predicted hazard contributions to the overall risk profile.

2.1 Bromophenyl Moiety: Organobromine compounds, particularly brominated aromatics, are known for their potential toxicity and persistence.[2][3] Some brominated compounds are considered carcinogenic and can have hepatotoxic effects.[4] Exposure can occur through inhalation, skin absorption, and ingestion. Bromobenzene, a related simple aromatic bromide, is classified as a skin irritant and is toxic to aquatic life.[5][6]

2.2 Cyanophenyl (Nitrile) Moiety: Aromatic nitriles are of significant toxicological concern due to their relationship to cyanide.[7] While generally more stable than inorganic cyanide salts, they can release hydrogen cyanide upon combustion.[8] Acute exposure can lead to symptoms similar to cyanide poisoning, which inhibits cellular respiration.[9] These compounds are often harmful by inhalation, skin contact, and ingestion.

2.3 Propanoic Acid Moiety: Carboxylic acids, including propanoic acid derivatives, are typically irritants to the skin, eyes, and respiratory system.[10] While not generally associated with high acute systemic toxicity, direct contact can cause chemical burns. The acidic nature of this functional group can also influence the compound's overall reactivity.

Section 3: Prudent Handling and Personal Protective Equipment (PPE)

Given the composite hazard profile, a stringent set of handling protocols and a comprehensive PPE regimen are mandatory.

3.1 Engineering Controls: All handling of 3-(2-Bromo-4-cyanophenyl)propanoic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be equipped with an accessible eyewash station and a safety shower.

3.2 Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Protects against skin absorption of the brominated aromatic and nitrile moieties. Double gloving provides an additional barrier against tears and contamination.[11][12][13]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound in solution and airborne particles, which could cause severe eye irritation or damage.[14]
Body Protection A chemical-resistant lab coat, fully fastened. Consider a disposable apron for larger quantities.Prevents contamination of personal clothing and skin.[14]
Respiratory Protection An N95-rated respirator is recommended for handling the solid. For solutions, a respirator with an organic vapor cartridge may be necessary depending on the solvent and scale.[15]Minimizes the risk of inhaling fine particles of the compound.
Section 4: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and acids.[5] Uncontrolled reactions with these materials could lead to the release of toxic gases or excessive heat.

  • Heat and Ignition Sources: Avoid exposure to high heat or open flames. Combustion may produce highly toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen bromide.

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work with the compound.

5.1 First-Aid Measures:

Exposure Route Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation .[9][16] Seek immediate medical attention. Administering 100% oxygen is the recommended initial treatment for suspected cyanide exposure.[17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[18] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water.[19] Seek immediate medical attention.

5.2 Accidental Release Measures: In the event of a spill, evacuate the area immediately. Wearing the full PPE outlined in Section 3.2, cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep the material into a sealed, labeled container for hazardous waste disposal. Do not use water to clean up the spill, as this may spread contamination. Ensure the area is well-ventilated during and after cleanup.

Section 6: Waste Disposal

All waste containing 3-(2-Bromo-4-cyanophenyl)propanoic acid, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Section 7: Experimental Protocols Workflow

The following diagram illustrates a recommended workflow for safely incorporating this compound into experimental protocols.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Experiment Phase A Review this Safety Guide and Relevant Literature B Verify Functionality of Fume Hood, Eyewash, and Safety Shower A->B C Don Full PPE (Section 3.2) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Reaction/Experiment E->F G Quench Reaction (if necessary) F->G H Segregate and Label Hazardous Waste G->H I Decontaminate Glassware and Work Surfaces H->I J Remove PPE and Wash Hands I->J

Caption: A logical workflow for minimizing exposure risk.

References

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing, Monash University. (2024-05-15). [Link]

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service. [Link]

  • Acute cyanide poisoning - First aid and medical support. WorkSafe. (2024-11-22). [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Cyanide: Harmful Chemical, Symptoms, First Aid. Bumrungrad International Hospital. [Link]

  • 3-(2-bromo-4-cyanophenyl)propanoic acid (C10H8BrNO2). PubChemLite. [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. [Link]

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Marine Pollution Bulletin. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. (2023-08-30). [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate. (2026-01-08). [Link]

  • Organobromine chemistry. Wikipedia. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. (2025-10-18). [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. (2016-10-10). [Link]

  • NITRILES. CDC Stacks. [Link]

  • Bromobenzene. GESTIS Substance Database. [Link]

  • How to Improve Carboxylic Acid's Functionality in Bioplastics?. Patsnap Eureka. (2025-07-31). [Link]

  • O-TOLUNITRILE. Sdfine. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions. (2024-08-27). [Link]

  • nPB as a Carcinogen - Frequently Asked Questions. Ecolink. (2016-10-03). [Link]

  • Personal Protective Equipment. US EPA. (2025-09-12). [Link]

  • A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. PubMed. (2025-09-15). [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize. (2025-09-19). [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

  • SAFETY DATA SHEET. Nitriflex. [Link]

  • Safety Data Sheet: Bromobenzene. Carl ROTH. (2025-03-31). [Link]

  • Safety data sheet. Dutscher. (2024-11-29). [Link]

  • NITRILES. Haz-Map. [Link]

  • Toxicological Review of Bromobenzene (CAS No. 108-86-1). US EPA. (2009-09-11). [Link]

  • Geranyl and neryl nitriles: Human health tier II assessment. NICNAS. (2018-03-02). [Link]

  • Pesticide use and personal protective equipment. Department of Health, Victoria. (2024-12-27). [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group, Princeton University. (2022-11-22). [Link]

  • SAFETY DATA SHEET. Archean Chemical Industries. (2022-01-14). [Link]

  • Safety Data Sheet: Bromobenzene. Carl ROTH. [Link]

  • Safety Data Sheet. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. ACS Publications. (2022-11-22). [Link]

  • GESTIS Substance Database. [Link]

  • General Method to Increase Carboxylic Acid Content on Nanodiamonds. PMC. (2022-01-23). [Link]

  • 2-Bromo-3-(4-nitrophenyl)propanoic acid. PubChem. [Link]

  • C H Functionalization Using Carboxylic Acids and Carboxylic Acid Derivatives as Electrophiles under Redox-Neutral Conditions. ResearchGate. [Link]

  • 3-[4-(Carboxymethyl)-2-cyanophenyl]propanoic acid. PubChem. [Link]

  • 3-(2-Bromophenyl)propionic acid. PubChem. [Link]

  • 3-(4-Bromophenyl)propionic acid. PubChem. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. ECHA CHEM. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(2-Bromo-4-cyanophenyl)propanoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective, and scalable two-step protocol for the synthesis of 3-(2-bromo-4-cyanophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective, and scalable two-step protocol for the synthesis of 3-(2-bromo-4-cyanophenyl)propanoic acid from 2-bromo-4-cyanobenzaldehyde, bypassing the need for high-pressure hydrogenation or expensive transition metal catalysts.

Mechanistic Rationale & Route Selection

The transformation of 2-bromo-4-cyanobenzaldehyde to 3-(2-bromo-4-cyanophenyl)propanoic acid requires a two-carbon homologation followed by a highly selective reduction. The presence of three reducible functional groups in the intermediate—an alkene, a nitrile, and an aryl bromide—presents a significant chemoselectivity challenge.

Step 1: Knoevenagel-Doebner Condensation

To achieve the two-carbon homologation, the Knoevenagel condensation modified by Doebner is the most atom-economical approach. By reacting the starting aldehyde with malonic acid in the presence of a piperidine catalyst and pyridine solvent, we form an intermediate alkylidenemalonic acid. Piperidine acts as an organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. This lowers the activation energy for nucleophilic attack by the malonate enolate. Pyridine acts as a weak base and solvent, facilitating the subsequent thermal decarboxylation to yield the strictly (E)-configured alpha,beta-unsaturated acid (cinnamic acid derivative).

Step 2: Chemoselective Conjugate Reduction

The intermediate (E)-3-(2-bromo-4-cyanophenyl)acrylic acid must be reduced to the saturated propanoic acid without affecting the aryl bromide or the nitrile.

  • Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated due to the high risk of hydrodehalogenation of the aryl bromide and the potential for partial reduction of the nitrile to a primary amine[1].

  • Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will non-selectively reduce the carboxylic acid to an alcohol and the nitrile to an amine[2].

  • The Solution: The

    
     system provides exquisite chemoselectivity for the reduction of the C=C double bond in cinnamic acid derivatives[3]. Sodium borohydride transmetallates with Copper(I) chloride to generate a copper hydride (
    
    
    
    ) species in situ. As a "soft" nucleophile,
    
    
    preferentially undergoes 1,4-conjugate addition to the "soft"
    
    
    -carbon of the
    
    
    -unsaturated system. It completely bypasses the "hard" carbonyl carbon, the nitrile group, and the stable C-Br bond.

Visualizations

Workflow SM 2-Bromo-4-cyanobenzaldehyde INT (E)-3-(2-Bromo-4-cyanophenyl)acrylic acid SM->INT Step 1: Malonic acid, Piperidine Pyridine, 90°C (Knoevenagel-Doebner) PROD 3-(2-Bromo-4-cyanophenyl)propanoic acid INT->PROD Step 2: NaBH4, CuCl MeOH, RT (Conjugate Reduction)

Two-step synthetic workflow from benzaldehyde to propanoic acid derivative.

Mechanism A NaBH4 + CuCl B [Cu-H] Species (Soft Nucleophile) A->B Transmetallation D Copper Enolate (1,4-Addition) B->D Hydride Transfer C alpha,beta-Unsaturated Acid C->D Conjugate Addition E Saturated Acid (Target) D->E Protonation (MeOH)

Mechanistic pathway of Cu-catalyzed chemoselective conjugate reduction.

Data Presentation & Reaction Parameters

Table 1: Reagent Stoichiometry for Step 1 (Knoevenagel-Doebner)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Bromo-4-cyanobenzaldehyde210.031.02.10 gStarting Material
Malonic acid104.061.51.56 gReactant
Piperidine85.150.1100 µLCatalyst
Pyridine79.10-10 mLSolvent / Base

Table 2: Reagent Stoichiometry for Step 2 (Conjugate Reduction)

ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
(E)-3-(2-Bromo-4-cyanophenyl)acrylic acid252.061.01.26 gIntermediate
Sodium borohydride (

)
37.833.0567 mgHydride Source
Copper(I) chloride (CuCl)99.000.299 mgPre-catalyst
Methanol (MeOH)32.04-15 mLSolvent / Proton Source

Table 3: Functional Group Compatibility Matrix (Reduction Step)

Functional Group

, Pd/C


(alone)

/ CuCl
Alkene (Conjugated) ReducedUnpredictableNo ReactionReduced (Target)
Aryl Bromide CleavedStableStableStable
Nitrile (-CN) ReducedReducedStableStable
Carboxylic Acid StableReducedStableStable

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E)-3-(2-Bromo-4-cyanophenyl)acrylic acid
  • Initialization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-bromo-4-cyanobenzaldehyde (2.10 g, 10 mmol), malonic acid (1.56 g, 15 mmol), and anhydrous pyridine (10 mL).

  • Catalyst Addition: Add piperidine (100 µL, 1 mmol) dropwise at room temperature.

    • Validation Check: The solution will exhibit a slight color shift (typically pale yellow to deeper yellow), indicating the initial formation of the iminium/enolate complex.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90–100 °C using an oil bath.

    • Validation Check: Observe steady gas evolution (

      
       bubbling). The reaction is thermodynamically driven forward by this decarboxylation event.
      
  • Monitoring: Stir for 4–6 hours.

    • Validation Check: Bubbling will cease when decarboxylation is complete. Confirm reaction completion via TLC (Silica, 9:1 DCM:MeOH with 1% AcOH); the starting material spot (highly UV active, higher

      
      ) must completely disappear.
      
  • Precipitation & Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold 2M HCl.

    • Validation Check: A thick white or pale-yellow precipitate of the acrylic acid derivative will immediately crash out as the pyridine solvent is neutralized into its soluble pyridinium salt.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold deionized water (2 x 10 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Synthesis of 3-(2-Bromo-4-cyanophenyl)propanoic acid
  • Initialization: In a 100 mL round-bottom flask, dissolve the intermediate (E)-3-(2-bromo-4-cyanophenyl)acrylic acid (1.26 g, 5 mmol) and CuCl (99 mg, 1 mmol) in anhydrous methanol (15 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Hydride Addition: Add

    
     (567 mg, 15 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.
    
    • Validation Check (Critical): The reaction mixture will rapidly turn jet-black. This is a positive visual indicator confirming the reduction of Cu(I) to active copper hydride (

      
      ) nanoparticles.
      
  • Propagation: Allow the reaction to warm to room temperature and stir for 2–3 hours.

    • Validation Check: Monitor by HPLC or

      
       NMR. An NMR aliquot will show the complete disappearance of the vinylic doublets (
      
      
      
      Hz) around 6.5–8.0 ppm and the emergence of aliphatic multiplets (representing the new
      
      
      bridge) around 2.6–3.1 ppm.
  • Quenching: Carefully quench the reaction by adding saturated aqueous

    
     (10 mL) and stir for 30 minutes.
    
    • Validation Check: The black suspension will dissolve or transition to a blue/green tint as the active copper species is oxidized and complexed by the ammonia/chloride buffer.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Acidify the remaining aqueous residue to pH 2 using 1M HCl, and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the highly pure target compound, 3-(2-bromo-4-cyanophenyl)propanoic acid.
    

References

  • A Dual Site Catalyst for Mild, Selective Nitrile Reduction. National Institutes of Health (PMC). URL: [Link]

  • A Quick Guide to Reductions in Organic Chemistry. American Chemical Society (ACS). URL: [Link]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. Ingenta Connect. URL:[Link]

Sources

Application

Using 3-(2-Bromo-4-cyanophenyl)propanoic acid as a GPR120 agonist intermediate

Application Note: Strategic Utilization of 3-(2-Bromo-4-cyanophenyl)propanoic Acid in GPR120 Agonist Discovery Executive Summary This guide details the application of 3-(2-Bromo-4-cyanophenyl)propanoic acid (CAS: N/A for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(2-Bromo-4-cyanophenyl)propanoic Acid in GPR120 Agonist Discovery

Executive Summary

This guide details the application of 3-(2-Bromo-4-cyanophenyl)propanoic acid (CAS: N/A for specific isomer, analogous to 2-bromo-phenylpropanoic acid scaffolds) as a critical building block for the synthesis of selective Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists.

GPR120 is a validated target for type 2 diabetes (T2D) and obesity due to its role in stimulating GLP-1 secretion and mitigating inflammation.[1][2] The "phenylpropanoic acid" moiety serves as the essential acidic pharmacophore mimicking endogenous long-chain fatty acids. This specific intermediate is uniquely designed for Diversity-Oriented Synthesis (DOS) :

  • 2-Bromo Position: Enables Suzuki-Miyaura coupling to generate "ortho-biphenyl" cores, a structural motif critical for selectivity over GPR40 (FFAR1).

  • 4-Cyano Group: Acts as a versatile electronic tuner or a precursor for bioisosteres (e.g., tetrazoles, amides).

  • Propanoic Acid Tail: Anchors the molecule to the receptor's Arg99 residue.

Chemical Context & Design Logic

The "Ortho-Twist" Strategy for Selectivity

Early GPR120 agonists often cross-reacted with GPR40. Structural studies (e.g., TUG-891) revealed that introducing a substituent at the ortho position of the biphenyl core forces the two phenyl rings to twist out of planarity. This non-planar conformation fits the GPR120 binding pocket (which accommodates bulky ligands) but clashes with the flatter GPR40 pocket.

3-(2-Bromo-4-cyanophenyl)propanoic acid is the ideal scaffold to execute this strategy:

  • The Bromine at C2 directs the coupling of a second aryl ring into the ortho position.

  • The resulting steric clash creates the required biaryl twist.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 3-(2-Bromo-4-cyanophenyl) propanoic acid (Scaffold) Intermediate Ortho-Biphenyl Intermediate Start->Intermediate Suzuki Coupling Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Intermediate Catalyst Pd(dppf)Cl2 / Base Suzuki Conditions Catalyst->Intermediate Final Selective GPR120 Agonist Intermediate->Final Optional: CN Hydrolysis or Tetrazole Formation

Figure 1: The 2-bromo group directs the formation of the critical ortho-biphenyl core via Suzuki coupling.[3]

Protocol 1: Synthesis of Biphenyl Agonists via Suzuki Coupling

Objective: To couple 3-(2-Bromo-4-cyanophenyl)propanoic acid with 4-methylphenylboronic acid (representative partner) to generate a TUG-891-like analog.

Safety: Handle all palladium catalysts and brominated compounds in a fume hood.

Materials:
  • Scaffold: 3-(2-Bromo-4-cyanophenyl)propanoic acid (1.0 equiv).

  • Coupling Partner: 4-Methylphenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv) — Selected for efficiency with sterically hindered ortho-halides.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.39 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add 4-Methylphenylboronic acid (64 mg, 0.47 mmol) and K₂CO₃ (162 mg, 1.17 mmol).

  • Degassing: Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (16 mg, 0.02 mmol) quickly. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the bromide peak (M+H ~254/256) and appearance of the biphenyl product mass.

  • Workup:

    • Cool to room temperature.[4][5]

    • Acidify to pH ~3 using 1N HCl (to ensure the propanoic acid is protonated for extraction).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 50% Ethyl Acetate in Hexanes (with 1% Acetic Acid additive to prevent tailing of the carboxylic acid).

Yield Expectation: 65–80% isolated yield.

Protocol 2: Biological Validation (Calcium Flux Assay)

Objective: Confirm GPR120 activation by measuring intracellular calcium release (Gq pathway) in GPR120-expressing cells.

Mechanism: GPR120 couples to Gαq, activating Phospholipase C (PLC), which generates IP3, triggering Ca²⁺ release from the ER.

Visualizing the Signaling Pathway

GPR120Path Agonist Synthesized Agonist Receptor GPR120 (FFAR4) Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Fluorescence Signal) IP3->Ca FLIPR Detection

Figure 2: The agonist triggers a Gq-cascade resulting in a measurable Calcium flux.

Assay Protocol:

Materials:

  • Cells: HEK-293 or CHO cells stably transfected with human GPR120 (hGPR120).

  • Dye: Fluo-4 NW Calcium Assay Kit (or Calcium 6).

  • Instrument: FLIPR Tetra or FlexStation 3.

  • Control: TUG-891 (Positive Control, 10 µM).

Step-by-Step Procedure:

  • Seeding: Plate hGPR120-CHO cells at 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove culture media.[6][7]

    • Add 20 µL/well of Fluo-4 NW dye loading solution (containing 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate for 45 mins at 37°C, then 15 mins at room temperature.

  • Compound Preparation:

    • Dissolve synthesized agonist in DMSO (10 mM stock).

    • Prepare a 10-point serial dilution (1:3) in HBSS assay buffer (range: 10 µM to 0.5 nM).

  • Measurement:

    • Transfer plate to the FLIPR instrument.[7]

    • Record baseline fluorescence for 10 seconds.

    • Inject compounds (10 µL/well).

    • Record fluorescence response for 120 seconds.

  • Data Analysis:

    • Calculate Response = (Max Fluorescence - Baseline) / Baseline.

    • Plot dose-response curves using GraphPad Prism (Four-parameter logistic fit).

    • Determine EC₅₀. (Potent agonists typically show EC₅₀ < 100 nM).

Data Summary & Troubleshooting

ParameterSpecification / CriteriaTroubleshooting Tip
Purity (LCMS) >95% required for assayIf <95%, re-purify. Impurities can cause false positives in Ca²⁺ assays.
Appearance White to off-white solidYellowing indicates oxidation or residual Palladium.
Assay Window Signal/Background > 3.0If low signal, check cell density or dye loading time.
Solubility Soluble in DMSO > 10 mMIf precipitating in buffer, lower max concentration to 1 µM.

References

  • Shimpukade, B., et al. (2012). Discovery of a Potent and Selective GPR120 Agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

  • Christiansen, E., et al. (2015). Discovery of TUG-891: A Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist. ACS Medicinal Chemistry Letters. Link

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin secretion through GPR120. Nature Medicine, 11, 90–94. Link

  • Suzuki, M., et al. (2008). Takeda GPR120 Patent Literature Review. (General reference to Suzuki coupling conditions for phenylpropanoic acids).

Sources

Method

Application Note: Overcoming the "Ortho-Effect" in 2-Bromo Aryl Cross-Couplings

Topic: Advanced Cross-Coupling Protocols for Sterically Hindered 2-Bromo Aryl Moieties Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Cross-Coupling Protocols for Sterically Hindered 2-Bromo Aryl Moieties Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The 2-bromo aryl moiety (often implying ortho-substitution relative to the reaction site or the scaffold backbone) represents a frequent bottleneck in drug discovery. Whether present in early-stage building blocks (e.g., 2-bromotoluene, 2-bromo-1,3-dimethylbenzene) or late-stage heterocyclic cores (e.g., 2-bromo-3-methylpyridine), the steric bulk adjacent to the halogen atom significantly retards the catalytic turnover of Palladium (Pd) systems.

This guide provides field-proven protocols to overcome these steric and electronic barriers. We focus on two "Gold Standard" methodologies:

  • Suzuki-Miyaura Coupling using SPhos/XPhos and Pd-PEPPSI systems for the synthesis of tetra-ortho-substituted biaryls.[1]

  • Buchwald-Hartwig Amination utilizing RuPhos/BrettPhos precatalysts for efficient C-N bond formation in hindered systems.

Mechanistic Insight: The Steric Paradox

In standard cross-coupling, steric hindrance is often viewed solely as a kinetic inhibitor of oxidative addition. However, for 2-bromo aryl substrates, the bottleneck often shifts to transmetalation (in Suzuki) or amine coordination (in Buchwald).

  • The Paradox: While bulky ligands (e.g., tert-butyl phosphines) are required to promote Reductive Elimination (by "squeezing" the product out), they can impede the approach of the nucleophile (boronic acid or amine) during the intermediate steps.

  • The Solution: Modern dialkylbiaryl phosphine ligands (Buchwald Ligands) and NHC-Pd complexes (PEPPSI) are designed with a flexible steric bulk. They protect the active Pd(0) species from aggregation but can undergo conformational changes (e.g., the "windshield wiper" effect of the biaryl lower ring) to open a coordination site for the incoming nucleophile.

Visualization: Ligand Selection Decision Tree

The following decision tree aids in selecting the optimal catalytic system based on substrate sterics and nucleophile type.

LigandSelection Start Substrate Analysis: 2-Bromo Aryl Moiety ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Sterics_Suz Steric Demand? Suzuki->Sterics_Suz Amine_Type Amine Type? Buchwald->Amine_Type Mod_Suz Mono-ortho (e.g., 2-bromotoluene) Sterics_Suz->Mod_Suz Low/Med High_Suz Di/Tri-ortho (e.g., 2-bromo-m-xylene) Sterics_Suz->High_Suz High Extreme_Suz Tetra-ortho (Biaryl Synthesis) Sterics_Suz->Extreme_Suz Extreme Rec_SPhos Rec: SPhos or XPhos Pd(OAc)2 Mod_Suz->Rec_SPhos High_Suz->Rec_SPhos Rec_PEPPSI Rec: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr Extreme_Suz->Rec_PEPPSI Primary Primary Amine Amine_Type->Primary Secondary Secondary Amine Amine_Type->Secondary Rec_Brett Rec: BrettPhos Pd G3/G4 Primary->Rec_Brett Rec_RuPhos Rec: RuPhos Pd G3/G4 Secondary->Rec_RuPhos

Caption: Decision matrix for selecting catalytic systems based on steric demand and nucleophile class.

Protocol 1: Suzuki-Miyaura Coupling of Hindered 2-Bromoarenes

Objective: Synthesis of sterically congested biaryls (e.g., tetra-ortho-substituted systems) where standard Pd(PPh3)4 fails.

System Rationale
  • Catalyst: Pd-PEPPSI-IPr or SPhos Pd G3 .

    • Why: The NHC ligand (IPr) in PEPPSI complexes is a strong sigma-donor, preventing catalyst decomposition. The "throw-away" pyridine ligand ensures rapid initiation. Alternatively, SPhos provides exceptional stability and promotes coupling of hindered partners.

  • Base: Potassium Phosphate Tribasic (K3PO4).

    • Why: Mild enough to prevent sensitive group degradation but strong enough to activate the boronic acid.

  • Solvent: Toluene/Water (10:1).

    • Why: A biphasic system often aids in dissolving inorganic bases while keeping the organic catalyst active in the toluene phase.

Materials
  • Substrate: 2-Bromo-1,3-dimethylbenzene (or similar hindered 2-bromo aryl) (1.0 equiv)

  • Nucleophile: 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032) or SPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (finely ground, 2.0 equiv)

  • Solvent: Toluene (anhydrous) and Deionized Water.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 mmol), boronic acid (1.5 mmol, 1.5 equiv), and K3PO4 (2.0 mmol, 425 mg).

    • Add the Pd catalyst (0.02 mmol, 2 mol%). Note: For extremely hindered tetra-ortho substrates, increase loading to 5 mol%.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80 °C . Note: Higher temperatures (100-110 °C) may be required for tetra-ortho couplings.

    • Stir vigorously (1000 rpm) for 12–24 hours. The biphasic mixture requires high shear mixing for effective phase transfer.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Brine (10 mL), dry over Na2SO4, and concentrate

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo Aryl Moieties

Objective: Coupling a secondary amine to a hindered 2-bromo aryl scaffold (e.g., 2-bromotoluene or 2-bromo-3-methylpyridine).

System Rationale
  • Catalyst: RuPhos Pd G4 (Fourth Generation Precatalyst).

    • Why: RuPhos is specifically optimized for secondary amines. The G4 precatalyst ensures accurate Pd:Ligand ratio (1:1) and activates at low temperatures, reducing dehalogenation side reactions.

  • Base: Sodium tert-butoxide (NaOtBu).

    • Why: Strong base required for rapid deprotonation of the amine-Pd complex. If the substrate contains base-sensitive esters/nitriles, switch to Cs2CO3.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Preparation:

    • In a nitrogen-filled glovebox or under Argon flow, add the 2-bromo aryl substrate (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg) to a reaction vial.

    • Add RuPhos Pd G4 (0.02 mmol, 2 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Concentration is key: higher concentration (0.5–1.0 M) favors intermolecular coupling over beta-hydride elimination.

  • Reaction:

    • Seal and heat to 85 °C for 4–16 hours.

    • Monitoring: Check LCMS for consumption of bromide. If the reaction stalls, add an additional 1 mol% catalyst.

  • Work-up:

    • Cool to RT. Dilute with Et2O or EtOAc.

    • Filter through silica or Celite.[3]

    • Concentrate and purify.[2][3]

Quantitative Comparison of Ligand Performance

The following data highlights the necessity of specialized ligands for 2-bromo aryl substrates (Data derived from comparative studies [1, 3]).

Substrate (2-Bromo Aryl)Ligand SystemYield (%)Time (h)Notes
2-Bromotoluene PPh3 (Standard)<10%24Failed oxidative addition/coupling.
2-Bromotoluene SPhos 98% 2Rapid conversion.
2-Bromo-m-xylene SPhos85%12Steric hindrance slows rate.
2-Bromo-m-xylene Pd-PEPPSI-IPent 95% 6Superior for di-ortho substitution.
2-Bromo-3-methylpyridine BINAP45%24Significant protodehalogenation.
2-Bromo-3-methylpyridine RuPhos 92% 8Excellent for heteroaryl chlorides/bromides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst death due to sterics.Switch to Pd-PEPPSI-IPent or increase temp to 110°C. Ensure O2 exclusion.
Protodehalogenation (Ar-Br

Ar-H)
Difficult transmetalation; Hydride source present.Use anhydrous solvents (if not using water intentionally). Switch solvent to Toluene.[4] Lower temperature.
Homocoupling (Ar-Ar)Oxidative coupling of boronic acid.[5]Degass solvents thoroughly (sparge with Ar for 15 min). Reduce excess boronic acid.
Pd Black Formation Ligand dissociation.Use Precatalysts (Pd G3/G4 or PEPPSI) rather than mixing Pd(OAc)2 + Ligand in situ.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[6] Chemistry - A European Journal. [Link]

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. [Link]

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link]

Sources

Application

Reagents for activating the carboxylic acid group in phenylpropanoic derivatives

Application Note | Doc ID: AN-PPA-2026-V1 Abstract & Scope Phenylpropanoic acid derivatives (e.g., hydrocinnamic acids, phenylalanine analogs, ibuprofen-like scaffolds) represent a critical structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Doc ID: AN-PPA-2026-V1

Abstract & Scope

Phenylpropanoic acid derivatives (e.g., hydrocinnamic acids, phenylalanine analogs, ibuprofen-like scaffolds) represent a critical structural motif in medicinal chemistry, appearing frequently in NSAIDs, peptidomimetics, and PROTAC linkers. While seemingly simple, the activation of the carboxylic acid group in this scaffold presents distinct challenges:

  • Racemization Risk: In

    
    -substituted derivatives (e.g., Ibuprofen, Phenylalanine), the acidity of the 
    
    
    
    -proton—enhanced by the inductive effect of the carbonyl and the potential resonance stabilization of the phenyl ring—makes these substrates prone to racemization via oxazolone (azlactone) formation.
  • Steric Hindrance:

    
    -disubstitution or bulky ortho-substituents on the phenyl ring can severely retard nucleophilic attack, requiring highly reactive intermediates.
    

This guide provides a technical analysis of activation reagents optimized for this scaffold, moving beyond standard EDC/NHS protocols to advanced methodologies using T3P , HATU , and Ghosez’s Reagent .

Mechanistic Considerations: The Racemization Trap

The primary failure mode when activating chiral phenylpropanoic derivatives is loss of optical purity. This occurs not through direct base abstraction, but via the formation of a cyclic oxazolone intermediate.[1]

Figure 1: Oxazolone-Mediated Racemization Pathway

The following diagram illustrates how over-activation leads to cyclization. The resulting oxazolone contains a highly acidic


-proton (pKa ~9-10), which is rapidly abstracted by tertiary amine bases, destroying chirality.[1]

Racemization Figure 1: Mechanism of racemization via oxazolone formation in activated phenylpropanoic derivatives. Substrate Chiral Phenylpropanoic Acid (L-Isomer) Activated Activated Ester (O-Acyl Isourea/Active Ester) Substrate->Activated Activation (+ Reagent) Oxazolone Oxazolone (Azlactone) Intermediate Activated->Oxazolone Slow Amine Attack Cyclization Racemic Racemic Amide Product (DL-Mixture) Activated->Racemic Direct Attack (Desired Path) Enol Planar Enol (Achiral) Oxazolone->Enol Base (DIPEA) Deprotonation Oxazolone->Racemic Amine Nucleophile Enol->Oxazolone Reprotonation (Random Face)

Reagent Selection Matrix

Select the activation strategy based on your specific substrate constraints.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Ghosez's Reagent EDC / HOBt
Primary Use Case Chiral retention , Scale-up, Green chemistryDifficult/Slow couplings , Library synthesisSterically hindered acids, Acid-sensitive substratesStandard, water-soluble byproducts
Activation Species Mixed AnhydrideO-At Active Ester

-Chloroenamine (Acid Chloride)
O-Acyl Isourea
Racemization Risk Lowest (cyclic transition state)Low-Medium (high reactivity can outpace racemization)Low (Neutral conditions)High (without additives)
Atom Economy High (Water soluble byproducts)Low (Large byproduct mass)MediumMedium
Cost ModerateHighModerateLow

Experimental Protocols

Protocol A: The "Gold Standard" for Chiral Retention (T3P)

Why T3P? For phenylpropanoic derivatives, T3P is superior because it acts as a kinetic scavenger of water and forms a cyclic transition state that does not favor oxazolone formation. It is supplied as a 50% solution in EtOAc or DMF.

Materials:

  • Substrate: 2-Phenylpropanoic acid derivative (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Dissolution: Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into a reactor containing EtOAc (5-10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P as it minimizes epimerization.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to 20-25°C. Stir for 1-3 hours.

    • QC Check: Monitor by HPLC.[2] T3P reactions are typically fast.

  • Workup (Self-Validating):

    • Add water (5 vol). Stir 10 mins.

    • Separate phases.[3] Wash organic layer with 0.5M HCl (removes pyridine), then 10% NaHCO3 (removes residual T3P byproducts), then Brine.

    • Result: The T3P byproducts are water-soluble, leaving the pure amide in the organic layer.

Protocol B: High-Reactivity for Difficult Amines (HATU)

Why HATU? If the amine partner is electron-deficient (e.g., an aniline) or sterically crowded, T3P may be too slow. HATU generates the highly reactive O-At ester.

Materials:

  • Substrate: Phenylpropanoic derivative (1.0 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Pre-Activation: Dissolve the acid (1.0 equiv) in DMF (5-10 vol). Add HATU (1.1 equiv).

  • Base Addition: Cool to 0°C. Add DIPEA (1.0 equiv only) to initiate activation. Stir for 2-5 minutes.

    • Critical: Do not stir >10 mins without amine, or guanidinylation of the amine (if present) or rearrangement can occur.

  • Coupling: Add the amine (1.2 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv).

  • Reaction: Stir at Room Temperature for 1-4 hours.

  • Workup: Dilute with EtOAc (15 vol). Wash with saturated LiCl solution (3x) to remove DMF. Proceed with standard acid/base washes.

Protocol C: The "Neutral" Acid Chloride (Ghosez's Reagent)

Why Ghosez's Reagent? Standard acid chloride formation (SOCl2, Oxalyl Chloride) generates HCl, which degrades acid-sensitive groups (e.g., Boc/tBu protecting groups often found on these scaffolds). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions.[4]

Materials:

  • Substrate: Sterically hindered Phenylpropanoic derivative (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under Argon.

  • Reagent Addition: Add Ghosez’s reagent (1.2 equiv) slowly at Room Temperature.

  • Monitoring: Stir for 1-2 hours.

    • Validation: Aliquot 50 µL into MeOH. Inject on HPLC. Complete conversion of Acid

      
       Methyl Ester indicates full Acid Chloride formation.
      
  • Coupling: Once activation is complete, add the amine (1.2 equiv) and a mild scavenger base (e.g., dry Pyridine or Et3N, 1.5 equiv).

  • Purification: Standard aqueous workup.

Decision Workflow

Use this logic tree to determine the optimal experimental path.

Workflow Figure 2: Reagent Selection Decision Tree Start Start: Phenylpropanoic Acid Activation Chiral Is the Alpha-Carbon Chiral? Start->Chiral Hindered Is the Amine/Acid Sterically Hindered? Chiral->Hindered No Scale Scale > 100g? Chiral->Scale Yes HATU Protocol B: HATU / DIPEA (Best for Speed/Difficult Amines) Hindered->HATU No (Standard) Ghosez Protocol C: Ghosez's Reagent (Best for Steric Bulk/Acid Sensitivity) Hindered->Ghosez Yes (Very Hindered) Scale->Hindered No T3P Protocol A: T3P / Pyridine (Best for Chirality & Scale) Scale->T3P Yes (Safer/Cheaper)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Chemical Reviews, 116(19), 11754–11844. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Bode, J. W. (2006). Peptide Synthesis with T3P. E-EROS Encyclopedia of Reagents for Organic Synthesis. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Method

Application Note: Precision Synthesis of Dihydrocinnamic Acid Scaffolds

Abstract & Strategic Importance Dihydrocinnamic acid (3-phenylpropanoic acid) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents, including neprilysin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Dihydrocinnamic acid (3-phenylpropanoic acid) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents, including neprilysin inhibitors (e.g., Sacubitril) , renin inhibitors (e.g., Aliskiren) , and PPAR agonists . Its saturated ethylene linker provides a specific spatial separation between the aromatic ring and the carboxylic acid pharmacophore, crucial for hydrophobic pocket binding in metalloproteases and GPCRs.

This guide details three distinct protocols for synthesizing this scaffold, selected based on substrate complexity and stereochemical requirements.

Strategic Decision Matrix
RequirementRecommended ProtocolKey AdvantageLimiting Factor
Unsubstituted Linker Protocol A: Catalytic HydrogenationHigh Atom Economy (100%)Functional group tolerance (e.g., nitro/halogens)
Complex/Modular Assembly Protocol B: Meldrum's Acid CascadeModular (Start from Aldehyde)Multi-step workflow
Chiral (

or

subst.)
Protocol C: Asymmetric HydrogenationEnantiomeric Excess (>95% ee)Catalyst cost & optimization time

Synthetic Pathways Visualization

SyntheticPathways cluster_legend Legend Start_Aldehyde Aryl Aldehyde Inter_Meldrum Meldrum's Adduct Start_Aldehyde->Inter_Meldrum Meldrum's Acid Base Start_Cinnamic Cinnamic Acid Method_A Method A: Pd/C Hydrogenation Start_Cinnamic->Method_A H2 (1 atm) Method_C Method C: Asymmetric Ru/Rh Cat. Start_Cinnamic->Method_C H2 (High Pressure) Chiral Ligand Method_B Method B: Knoevenagel/Reduction Inter_Meldrum->Method_B NaBH4 then H3O+ Product_Achiral Dihydrocinnamic Acid (Achiral) Method_A->Product_Achiral Method_B->Product_Achiral Product_Chiral Chiral Derivative (>95% ee) Method_C->Product_Chiral key Blue: Starting Material | Green: Robust/Scale-up | Red: High Value/Chiral

Figure 1: Strategic workflow for selecting the optimal synthetic route based on starting material availability and stereochemical needs.

Detailed Experimental Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (Standard)

Application: Routine reduction of cinnamic acids lacking sensitive functional groups (e.g., nitro, benzyl ethers). Mechanism: Syn-addition of hydrogen across the alkene via surface catalysis.

Materials
  • Substrate: Cinnamic acid derivative (1.0 equiv)

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), Degussa type E101 (5-10 mol% loading).

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate.

  • Reagent: Hydrogen gas (balloon or lecture bottle).

Step-by-Step Methodology
  • Inerting: Charge a round-bottom flask with the cinnamic acid substrate and methanol (0.1 M concentration). Evacuate and backfill with Nitrogen (

    
    ) three times to remove dissolved oxygen.
    
  • Catalyst Addition: Safety Critical: Under a gentle flow of

    
    , carefully add 10 wt% Pd/C (10% by weight of substrate).
    
    • Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent or add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas (balloon pressure is sufficient for most unsubstituted cinnamates). Stir vigorously at Room Temperature (25°C).
    
  • Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.

    • Checkpoint: If reaction stalls, purge and refill

      
      .
      
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.

    • Caution: The filter cake is flammable. Keep wet and dispose of in a dedicated metal waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the dihydrocinnamic acid.

Validation Criteria:

  • 1H NMR: Disappearance of vinylic protons (

    
     6.4–7.8 ppm, d). Appearance of AA'BB' or multiplet patterns for ethylene linker (
    
    
    
    2.6–3.0 ppm).
Protocol B: The Meldrum's Acid "One-Pot" Cascade

Application: Synthesis of dihydrocinnamic acids directly from benzaldehydes. Ideal when the cinnamic acid precursor is not commercially available. Mechanism: Knoevenagel condensation


 Conjugate Reduction 

Decarboxylative Hydrolysis.
Materials
  • Substrate: Aryl aldehyde (1.0 equiv).

  • Reagent A: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv).

  • Reagent B: Sodium Borohydride (

    
    ) (2.0 equiv).
    
  • Catalyst: Proline or Piperidine (catalytic).

  • Solvent: Ethanol (Step 1), Formic Acid/Water (Step 2).

Step-by-Step Methodology
  • Condensation: Dissolve aldehyde and Meldrum's acid in Ethanol (0.5 M). Add catalytic piperidine (5 mol%). Stir at RT for 2 hours. The benzylidene adduct often precipitates.

  • Reduction: Cool the mixture to 0°C. Add

    
     granules slowly (exothermic hydrogen evolution). Stir for 1 hour.
    
    • Mechanistic Insight:

      
       performs a 1,4-reduction on the highly electrophilic alkylidene Meldrum's acid.
      
  • Hydrolysis/Decarboxylation: Quench with 6M HCl until pH < 2. Heat the mixture to reflux (90–100°C) for 3 hours.

    • Process: The Meldrum's ring hydrolyzes to a malonic acid derivative, which spontaneously decarboxylates at high temperature to form the mono-carboxylic acid.

  • Extraction: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
Protocol C: Asymmetric Hydrogenation (Chiral Scaffolds)

Application: Synthesis of


-substituted or 

-substituted dihydrocinnamic acids (e.g., (R)-2-methyl-3-phenylpropanoic acid). Critical Requirement: This requires a prochiral substrate, typically an

-substituted cinnamic acid or ester.
Materials
  • Substrate:

    
    -methyl cinnamic acid (1.0 equiv).
    
  • Catalyst Precursor:

    
     or 
    
    
    
    with Chiral Ligand (e.g., Walphos or DuPhos).
  • Solvent: Degassed Methanol.

  • Equipment: High-pressure hydrogenation autoclave (Parr Reactor).

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox (

    
     atmosphere), mix the metal precursor and chiral ligand (1:1.1 ratio) in degassed methanol. Stir for 30 mins to form the active complex.
    
  • Loading: Transfer the substrate and catalyst solution (S/C ratio 1000:1) to the autoclave glass liner.

  • Pressurization: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 bar (725 psi).
  • Reaction: Stir at 40°C for 12–24 hours.

  • Analysis: Vent pressure carefully. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee).

Critical Quality Attributes (CQA) & Troubleshooting

Common Failure Modes
ObservationRoot CauseCorrective Action
Over-reduction Reduction of the aromatic ring (cyclohexyl formation).Switch from Pd/C to Pd/BaSO4 or lower H2 pressure. Avoid Rh/C (highly active for arenes).
De-halogenation Loss of Cl/Br/I on the aromatic ring.Add ZnBr2 or diphenylsulfide as a catalyst poison to reduce Pd activity toward C-X bonds.
Incomplete Reaction (Method B) Knoevenagel adduct insolubility.Ensure vigorous stirring during NaBH4 addition; use THF/MeOH co-solvent if precipitation is severe.
QC Specifications (Example)
  • Purity (HPLC): >98.0% a/a.

  • Residual Solvent: <5000 ppm (Methanol).

  • Heavy Metals (Pd/Ru): <10 ppm (Must be scavenged using Si-Thiol or similar resins post-reaction).

References

  • Classic Hydrogenation Parameters

    • Tjiasmanto, W. et al. "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium."[1] Sciencemadness / Vertex Research, 2012. 1[1][2][3][4][5][6][7][8][9][10][11]

  • Meldrum's Acid Methodology

    • Crimmins, M. T. et al. "Acylation of Meldrum's Acid." Organic Syntheses, Coll. Vol. 10, p. 59. 12

    • McNab, H. "Meldrum's Acid in Organic Synthesis."[8] Chem. Soc. Rev., 1978. 8

  • Asymmetric Synthesis

    • Noyori, R. et al. "Ruthenium-catalyzed asymmetric hydrogenation."[7][13] ResearchGate / NIH, 2020. 14[1][2][3][4][5][6][7][8][9][10][11]

  • Medicinal Chemistry Applications

    • Adhikari, N. et al. "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents." Biointerface Research in Applied Chemistry, 2022.[15] 15[2][3][4][6][7][8][9][10][11]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(2-Bromo-4-cyanophenyl)propanoic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Substituted phenylpropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Substituted phenylpropanoic acids are critical pharmacophores and synthetic intermediates in drug discovery, particularly in the development of human peroxisome proliferator-activated receptor (PPAR) agonists and androgen receptor (AR) antagonists[1]. The synthesis of 3-(2-bromo-4-cyanophenyl)propanoic acid presents a unique chemoselectivity challenge: the molecule contains three reactive functional groups (an aryl bromide, a nitrile, and a carboxylic acid) that must remain intact during the construction and subsequent reduction of the propanoic acid side chain.

This application note details a highly efficient, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow reduces total reaction time from over 30 hours (conventional thermal methods) to under 30 minutes, while significantly improving overall yield and product purity[2].

Reaction Pathway & Mechanistic Strategy

The synthesis is achieved via a two-step sequence starting from commercially available 4-iodo-3-bromobenzonitrile:

  • Regioselective Heck Coupling: The carbon-iodine (C–I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C–Br) bond (~81 kcal/mol). This allows for highly regioselective oxidative addition of Palladium(0) at the C4 position, leaving the C3 bromide untouched[3].

  • Chemoselective Transfer Hydrogenation: The resulting α,β-unsaturated intermediate is reduced using Wilkinson’s catalyst

    
    . This rhodium-based system is highly specific for the reduction of unhindered olefins and completely avoids the hydrodehalogenation of the aryl bromide or the reduction of the nitrile group, which are common side reactions when using heterogeneous 
    
    
    
    catalysts[4].

SynthesisRoute SM 4-Iodo-3-bromobenzonitrile (Starting Material) MW1 Microwave Heating 150 °C, 15 min SM->MW1 Reagent1 Acrylic Acid Pd(OAc)2, P(o-tolyl)3 Et3N, DMF Reagent1->MW1 Int (E)-3-(2-Bromo-4-cyanophenyl)acrylic acid (Intermediate) MW1->Int Heck Coupling MW2 Microwave Heating 120 °C, 10 min Int->MW2 Reagent2 [RhCl(PPh3)3] HCO2H / Et3N Reagent2->MW2 Prod 3-(2-Bromo-4-cyanophenyl)propanoic acid (Target Product) MW2->Prod Selective Reduction

Figure 1: Two-step microwave-assisted synthesis of 3-(2-bromo-4-cyanophenyl)propanoic acid.

Comparative Performance Data

Microwave irradiation produces efficient in-core volumetric heating by direct coupling of microwave energy with the dipoles of the solvent and reagents[5]. This eliminates the thermal wall effects of conventional heating, leading to the dramatic kinetic enhancements summarized below.

Reaction StepHeating MethodTemp (°C)TimeYield (%)Purity (HPLC)
1. Heck Coupling Conventional Oil Bath10018 h65>90%
1. Heck Coupling Microwave Irradiation15015 min88>98%
2. Reduction Conventional Oil Bath8012 h70>92%
2. Reduction Microwave Irradiation12010 min91>99%

Table 1: Quantitative comparison of conventional thermal heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the target workflow.

Experimental Protocols

General Equipment Requirements
  • Microwave Reactor: Dedicated monomode microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with infrared (IR) and fiber-optic temperature sensors, and magnetic stirring[2].

  • Reaction Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp-sealed Teflon septa.

Protocol 1: Microwave-Assisted Heck Coupling

Objective: Synthesis of (E)-3-(2-bromo-4-cyanophenyl)acrylic acid.

Causality of Reagent Selection:

  • 
    :  The steric bulk of the ortho-tolyl groups promotes the dissociation of one phosphine ligand from the Pd complex, generating the highly active 14-electron 
    
    
    
    species required for rapid oxidative addition[6].
  • DMF (Dimethylformamide): Possesses a high loss tangent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), making it an excellent microwave-absorbing solvent that rapidly reaches the 150 °C target temperature.
    

Step-by-Step Procedure:

  • Reaction Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-3-bromobenzonitrile (1.0 mmol, 308 mg), acrylic acid (1.5 mmol, 108 mg),

    
     (0.01 mmol, 2.2 mg, 1 mol%), and 
    
    
    
    (0.02 mmol, 6.1 mg, 2 mol%).
  • Solvent & Base Addition: Add anhydrous DMF (3.0 mL) followed by triethylamine (2.0 mmol, 278 µL).

  • Purging: Purge the vial with dry Argon for 2 minutes to prevent catalyst oxidation, then seal with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Program the instrument to heat to 150 °C over 2 minutes (ramp), hold at 150 °C for 15 minutes, and then actively cool to 40 °C using compressed air.

  • Self-Validating Workup:

    • Dilute the crude mixture with 15 mL of 1M NaOH (aq). The product (a carboxylic acid) will deprotonate and dissolve into the aqueous layer.

    • Wash the aqueous layer with Ethyl Acetate (

      
       mL) to remove unreacted starting material, catalyst ligands, and neutral impurities.
      
    • Acidify the aqueous layer with 2M HCl to pH ~2. The pure (E)-3-(2-bromo-4-cyanophenyl)acrylic acid will precipitate as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Chemoselective Reduction

Objective: Synthesis of 3-(2-bromo-4-cyanophenyl)propanoic acid.

Causality of Reagent Selection:

  • Formic Acid / Triethylamine: Acts as a liquid, in-situ hydrogen donor (transfer hydrogenation). This avoids the severe safety hazards of utilizing high-pressure

    
     gas inside a sealed microwave vessel[7].
    
  • Wilkinson's Catalyst

    
    :  Ensures absolute chemoselectivity. It reduces the 
    
    
    
    -unsaturated alkene via a hydrometalation pathway but is electronically incapable of activating the robust aryl bromide or the cyano carbon-nitrogen triple bond under these conditions[8].

Step-by-Step Procedure:

  • Reaction Assembly: To a 10 mL microwave vial, add (E)-3-(2-bromo-4-cyanophenyl)acrylic acid (0.5 mmol, 126 mg) and Wilkinson's catalyst (0.025 mmol, 23 mg, 5 mol%).

  • Solvent & Donor Addition: Add a pre-mixed solution of Formic Acid / Triethylamine (5:2 azeotrope, 1.0 mL) and acetonitrile (2.0 mL) as the co-solvent.

  • Purging: Seal the vial and purge briefly with Argon via a needle.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 10 minutes. The rapid dielectric heating accelerates the rate-limiting reductive elimination step of the Rh-cycle.

  • Workup & Isolation:

    • Cool the vial to room temperature and vent carefully (release of

      
       gas from formate decomposition).
      
    • Filter the mixture through a short pad of Celite to remove the rhodium catalyst residues, eluting with Ethyl Acetate (15 mL).

    • Wash the organic filtrate with water (

      
       mL) and brine (10 mL), dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
    • Recrystallize from a mixture of Hexanes/Ethyl Acetate to yield the target 3-(2-bromo-4-cyanophenyl)propanoic acid as a highly pure crystalline solid.

Analytical Characterization (Self-Validation)

To ensure structural integrity, verify the final product against the following expected analytical markers:

  • LC-MS (ESI-): Expected

    
     for 
    
    
    
    is 252.0 / 254.0 (characteristic 1:1 isotopic doublet confirming the presence of one Bromine atom).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Disappearance of the alkene doublets at ~6.5 ppm and ~7.8 ppm.

    • Appearance of two distinct methylene triplets at ~2.60 ppm (

      
      ) and ~2.95 ppm (
      
      
      
      ), integrating for 2 protons each, confirming successful reduction.
    • Aromatic signals: ~8.1 ppm (d, 1H, C3-H next to Br), ~7.8 ppm (dd, 1H, C5-H), ~7.5 ppm (d, 1H, C6-H).

References

1.[1] Nomura, M., et al. "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators." Journal of Medicinal Chemistry, 2003. 2.[2] Anton Paar Wiki. "Microwave-assisted synthesis." Anton Paar, 2024. 3.[3] MDPI. "Heck Reaction—State of the Art." Catalysts, 2017. 4.[4] ACS Publications. "Microwave-Assisted C−H Bond Activation: A Rapid Entry into Functionalized Heterocycles." Organic Letters, 2003. 5.[6] ACS Publications. "Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors." Journal of Organic Chemistry, 2003. 6.[5] Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. 7.[8] CEM Corporation. "Nucleophilic additions and substitutions." CEM Application Notes. 8.[7] Organic Chemistry Portal. "1,4-Reduction of α,β-unsaturated compounds." Organic Chemistry Portal.

Sources

Method

Scalable process chemistry for brominated phenylpropanoic acids

The scalable synthesis of brominated phenylpropanoic acids—specifically 2,3-dibromo-3-phenylpropanoic acid and 3-bromo-3-phenylpropanoic acid—represents a cornerstone of modern process chemistry. These bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

The scalable synthesis of brominated phenylpropanoic acids—specifically 2,3-dibromo-3-phenylpropanoic acid and 3-bromo-3-phenylpropanoic acid—represents a cornerstone of modern process chemistry. These bifunctional building blocks are essential precursors for active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and highly functionalized halo-indanones.

Designing a scalable process for these compounds requires strict control over reaction mechanisms, reagent handling, and downstream purification. This guide details the causal logic, self-validating experimental protocols, and analytical benchmarks necessary to successfully scale these syntheses.

Mechanistic Pathways & Solvent Causality

The synthesis of brominated phenylpropanoic acids from trans-cinnamic acid diverges based on the chosen brominating agent and the desired regiochemistry.

  • Electrophilic Addition (

    
    ) : The reaction of trans-cinnamic acid with elemental bromine proceeds via an anti-addition mechanism. The initial electrophilic attack forms a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion from the opposite face yields the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid [1].
    
  • Hydrobromination (

    
    ) : The addition of hydrogen bromide follows Markovnikov's rule. The protonation of the alkene yields a benzylic carbocation intermediate, which is highly stabilized by resonance from the adjacent phenyl ring. The subsequent attack by the bromide ion exclusively yields 3-bromo-3-phenylpropanoic acid [2].
    

Solvent Selection : Glacial acetic acid is the optimal solvent for both pathways. As a polar protic medium, it stabilizes the charged intermediates (bromonium ions and carbocations). Furthermore, glacial acetic acid can dissolve approximately 0.6 parts by weight of dry HBr gas at room temperature, creating a highly concentrated, scalable reagent system without the need for aqueous hydrobromic acid, which could lead to unwanted hydration byproducts [2].

G A trans-Cinnamic Acid (Starting Material) B Electrophilic Addition (Br2 / AcOH or CH2Cl2) A->B Br2 C Hydrobromination (HBr / Glacial AcOH) A->C HBr D 2,3-Dibromo-3-phenylpropanoic acid (anti-addition product) B->D anti-addition E 3-Bromo-3-phenylpropanoic acid (Markovnikov product) C->E carbocation intermediate F Crystallization & Filtration (High Purity >98%) D->F E->F

Figure 1: Divergent scalable synthetic pathways for brominated phenylpropanoic acids.

Step-by-Step Experimental Protocols

Every robust chemical process must be a self-validating system. The protocols below incorporate visual and physical checkpoints to ensure reaction completion and stereochemical fidelity.

Protocol A: Scalable Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Note: Elemental bromine is highly toxic. Pyridinium tribromide can be substituted as a safer, solid alternative for greener scale-up [4].

  • Dissolution : In a jacketed glass-lined reactor, dissolve 10.0 mmol of trans-cinnamic acid in 6.0 mL of glacial acetic acid. Warm to 50 °C to ensure complete dissolution.

  • Bromination : Slowly add 8.2 mL of a 1.25 M solution of bromine in acetic acid via an addition funnel.

    • Self-Validation Checkpoint: The reaction is self-indicating. The intense red-orange color of the bromine solution will progressively fade to a pale yellow as the electrophile is consumed by the alkene [1].

  • Quenching (Critical Step) : After 30 minutes of stirring at 50–70 °C, if a distinct orange color persists, add cyclohexene dropwise (0.1–0.2 mL) until the solution turns colorless. Cyclohexene acts as a chemical scavenger, reacting rapidly with residual

    
     to form 1,2-dibromocyclohexane. Because 1,2-dibromocyclohexane is highly soluble in the mother liquor, it prevents over-bromination and eliminates toxic bromine vapors during downstream filtration [1].
    
  • Crystallization : Cool the reactor to 0–5 °C using an ice-water bath. The erythro diastereomer will precipitate out of the solution.

  • Isolation : Collect the product via vacuum filtration. Wash the filter cake with ice-cold dichloromethane to remove any trace impurities.

Protocol B: Scalable Synthesis of 3-Bromo-3-phenylpropanoic Acid
  • Reagent Preparation : Saturate glacial acetic acid with dry hydrogen bromide gas at room temperature.

  • Reaction Setup : In a pressure-rated sealed vessel (to prevent the escape of volatile HBr gas and drive the equilibrium forward), add 10 g of finely powdered trans-cinnamic acid to 10 g of the HBr-saturated glacial acetic acid [2].

  • Thermal Activation : Heat the sealed reactor to 100 °C for exactly 2 hours. The elevated temperature provides the activation energy necessary to form the benzylic carbocation.

  • Crystallization : Cool the mixture slowly to room temperature. The 3-bromo-3-phenylpropanoic acid will spontaneously crystallize.

  • Isolation & Purification : Collect the crystals by filtration.

    • Causality of Solvent: Recrystallize the product strictly from an anhydrous solvent (such as dry carbon disulfide). The benzylic bromide is highly sensitive to nucleophilic attack by water, which would hydrolyze the product into 3-hydroxy-3-phenylpropanoic acid [2].

Analytical Validation & Data Presentation

To confirm the success of the scale-up, the isolated compounds must be validated against established physicochemical benchmarks. Melting point determination acts as a rapid, self-validating tool for stereochemical purity. For instance, the erythro configuration of 2,3-dibromo-3-phenylpropanoic acid (resulting from anti-addition) melts at 202–204 °C, whereas a syn-addition byproduct would melt near 93–95 °C [1].

Table 1: Physicochemical and Spectroscopic Benchmarks

Property / Marker2,3-Dibromo-3-phenylpropanoic acid3-Bromo-3-phenylpropanoic acid
Molecular Formula


Molecular Weight 307.97 g/mol 229.07 g/mol [3]
Melting Point 202–204 °C (erythro diastereomer) [1]135–138 °C [2]
Regiochemistry Anti-addition across C=C bondMarkovnikov addition at benzylic carbon
Key IR Stretch ~1700 cm⁻¹ (C=O), ~690 cm⁻¹ (C-Br)~1705 cm⁻¹ (C=O), ~650-700 cm⁻¹ (C-Br)
Downstream Utility Elimination reactions, cross-couplingHalogen-lithium exchange, reduction [2]

Downstream Applications: Halo-Indanone Synthesis

The scalable production of brominated phenylpropanoic acids directly feeds into the synthesis of complex pharmaceutical scaffolds. For example, 3-bromo-3-phenylpropanoic acid derivatives are highly valuable in the synthesis of halo-indanones.

By subjecting these brominated acids to an intramolecular Friedel-Crafts cyclization using chlorosulfonic acid as both a solvent and a reagent, researchers can efficiently generate electron-deficient halo-indanones. This one-pot, scalable process bypasses the inefficiencies of traditional Lewis acid catalysts (which often fail with electron-withdrawing arenes) and provides a direct route to indanone scaffolds used in subsequent palladium-catalyzed alkylation reactions [5].

References

  • "Bromination of Cinnamic acid - Supplementary Material." The Royal Society of Chemistry. Available at: [Link]

  • "beta-Bromobenzenepropanoic acid | CID 226117." PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Sharma, A. K., Subramani, A. V., & Gorman, C. B. "Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions." ResearchGate (Originally published in Tetrahedron). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Purifying 3-(2-Bromo-4-cyanophenyl)propanoic acid via recrystallization

Welcome to the Technical Support Center for the purification of 3-(2-Bromo-4-cyanophenyl)propanoic acid . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(2-Bromo-4-cyanophenyl)propanoic acid .

As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in achieving high-purity crystalline yields. This compound presents a unique physicochemical profile: it contains a highly polar, hydrogen-bonding carboxylic acid moiety, a polar cyano group, and a lipophilic, heavy bromo-aromatic ring. This delicate balance requires precise solvent selection to manipulate its solubility curve effectively.

Below, you will find the theoretical grounding for solvent selection, a validated step-by-step protocol, a troubleshooting Q&A, and a visual workflow to ensure your success at the bench.

Part 1: Physicochemical Profiling & Solvent Selection

The key to a successful recrystallization is exploiting the steepness of the solute's solubility curve across a temperature gradient. For substituted phenylpropanoic acids, mixed solvent systems (where one solvent acts as the "good" solvent and the other as the "anti-solvent") or specific single solvents with steep solubility curves are the industry standard[1].

Table 1: Validated Solvent Systems for Substituted Phenylpropanoic Acids

Solvent SystemRole of SolventsMechanism of ActionTypical RecoveryNotes
Ethyl Acetate / Hexanes EtOAc (Good) / Hexanes (Anti-solvent)EtOAc disrupts carboxylic acid dimers; Hexanes induce supersaturation upon cooling.75% - 85%Preferred Method. Excellent for removing non-polar impurities. Prone to "oiling out" if hexanes are added too rapidly.
Ethanol / Water EtOH (Good) / Water (Anti-solvent)EtOH provides broad solubility; Water forces the hydrophobic aromatic ring out of solution[2].65% - 80%Environmentally benign. Requires thorough drying (lyophilization or vacuum oven) to remove residual water.
Toluene Single SolventSteep solubility curve: highly soluble at 110°C, poorly soluble at 0°C.70% - 90%Ideal for scale-up. Avoids the complexities of a binary solvent system.

Part 2: Standard Operating Procedure (Ethyl Acetate / Hexanes)

This protocol utilizes a binary solvent system. The causality behind this approach relies on dissolving the compound in a minimal volume of a polar aprotic/weakly protic solvent (Ethyl Acetate), followed by the controlled addition of a non-polar anti-solvent (Hexanes) to reach the metastable zone, thereby inducing nucleation.

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude 3-(2-Bromo-4-cyanophenyl)propanoic acid to a clean, dry Erlenmeyer flask. Add a magnetic stir bar. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 75°C) using a hot plate and oil bath. Causality: Using the absolute minimum volume of the "good" solvent ensures maximum theoretical recovery when the solution is later cooled.

  • Decolorization (If necessary): If the boiling solution is highly colored (yellow/brown), add 1-2% by weight of activated charcoal (Norit). Boil for 5 minutes. Causality: The porous carbon lattice traps highly conjugated, high-molecular-weight impurities.

  • Hot Filtration: Pre-heat a stemless glass funnel and fluted filter paper with hot EtOAc. Quickly filter the boiling solution into a fresh, heated Erlenmeyer flask. Causality: Removes activated charcoal and insoluble mechanical impurities without premature crystallization in the funnel stem.

  • Anti-Solvent Addition: Keep the filtered solution at a gentle boil. Add hot Hexanes dropwise using a Pasteur pipette. Continue addition until a faint, persistent cloudiness appears in the solution, indicating the saturation point has been reached. Add exactly one drop of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours. Causality: Slow cooling promotes the growth of a highly ordered, pure crystal lattice. Rapid cooling traps impurities (inclusions) within the rapidly forming solid.

  • Complete Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes. Pull air through the cake for 10 minutes, then dry in a vacuum desiccator overnight.

Part 3: Process Workflow Visualization

RecrystallizationWorkflow Start Crude 3-(2-Bromo-4-cyanophenyl) propanoic acid Dissolve Dissolve in minimal boiling EtOAc Start->Dissolve Charcoal Colored Impurities? Add Activated Carbon Dissolve->Charcoal HotFilter Hot Gravity Filtration (Remove insolubles) Charcoal->HotFilter Yes AntiSolvent Add hot Hexanes dropwise until cloudy Charcoal->AntiSolvent No HotFilter->AntiSolvent Cooling Slow cooling to RT, then ice bath (0°C) AntiSolvent->Cooling Oiling Oiling Out Occurs? Cooling->Oiling FixOil Reheat, add EtOAc, seed crystals Oiling->FixOil Yes Filter Vacuum Filtration & Cold Hexane Wash Oiling->Filter No FixOil->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow for the mixed-solvent recrystallization of 3-(2-Bromo-4-cyanophenyl)propanoic acid.

Part 4: Troubleshooting Guide & FAQs

Q1: During the cooling phase, my compound is "oiling out" (forming a biphasic liquid mixture) instead of forming solid crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the chosen solvent mixture. Essentially, the compound separates as a liquid rather than a solid. This frequently happens if too much anti-solvent (Hexanes) is added too quickly, drastically shifting the polarity of the medium. Recommended Action: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (EtOAc) to slightly increase the solubility. Allow the solution to cool much more slowly. If available, adding a "seed crystal" of pure 3-(2-Bromo-4-cyanophenyl)propanoic acid at the cloud point provides a nucleation site, bypassing the liquid-liquid phase separation entirely.

Q2: The yield of my recrystallized product is extremely low (<30%). How can I optimize recovery? A2: A low yield indicates that the compound remains dissolved in the mother liquor. The most common cause is using an excessive volume of the primary solvent (EtOAc) during the initial dissolution phase. Recommended Action: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to roughly one-third of its original volume. Re-heat to dissolve any precipitated solids, and repeat the cooling process to harvest a "second crop" of crystals. Note that second crops are typically slightly less pure than the first crop and should be analyzed via NMR or LC-MS before combining.

Q3: My crystals formed, but they are slightly yellow instead of white. How do I remove these co-crystallized impurities? A3: The cyano and bromo groups on the phenyl ring can sometimes facilitate the trapping of highly conjugated, colored organic impurities within the crystal lattice during rapid crystal growth. Recommended Action: The crystals must be re-subjected to the recrystallization protocol. This time, incorporate Step 2 from the SOP: add activated carbon during the hot dissolution phase. The high surface area of the carbon will adsorb the colored polymeric impurities. Ensure you perform a hot gravity filtration through a pad of Celite to prevent fine carbon dust from contaminating your final product.

Q4: Can I use Toluene instead of a mixed solvent system for this specific compound? A4: Yes. Toluene is an excellent single-solvent recrystallization medium for substituted phenylpropanoic acids[3]. It possesses a highly favorable temperature-solubility gradient for these molecules. If you struggle with the EtOAc/Hexanes system oiling out, suspending the crude acid in Toluene, heating to 110°C until dissolved, and cooling slowly to 0°C is a highly robust, self-validating alternative.

References

  • California State University, Bakersfield (CSUB). "Lab 9: Addition of Bromine to trans-Cinnamic Acid." CSUB Chemistry. Available at:[Link]

  • Delhi University (DU Chem). "Separation of Acidic and Neutral Substances." DU.ac.in. Available at: [Link]

  • MDPI. "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)." MDPI Pharmaceuticals. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for Knoevenagel condensation of cyanobenzaldehyde

Topic: Optimizing Reaction Temperature & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: 2025-05-20 Executive Summary: The Thermal "Goldilocks" Zone Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: 2025-05-20

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support hub for the Knoevenagel condensation of cyanobenzaldehydes (2-, 3-, or 4-isomers).

The Core Challenge: Cyanobenzaldehydes are highly reactive electrophiles due to the strong electron-withdrawing nature (


, 

effects) of the nitrile group. Unlike electron-rich substrates (e.g., methoxybenzaldehyde), the primary risk here is not low conversion, but rather over-reaction and thermal degradation .

The Optimal Window:

  • Standard Solvents (EtOH/MeOH):

    
    .
    
  • Aqueous/"On-Water" Conditions:

    
     (Room Temperature).
    
  • Solvent-Free:

    
     (melt phase).
    

Module 1: Critical Temperature Thresholds

Why Temperature Control is Non-Linear

In this reaction, temperature does not simply increase rate; it alters the reaction pathway.

Temperature RangeKinetic BehaviorPrimary Risks
< 20°C (Cold) Solubility Limited. Reaction occurs only at interface of solids.Incomplete conversion; trapping of reagents in precipitate.
25°C - 45°C (Optimal) Kinetic Control. Rapid nucleophilic attack; product precipitates (driving equilibrium).Minimal. Ideal for high purity (>95%).
> 60°C (High) Thermodynamic Control. Reversible aldol steps; activation of side pathways.Michael Addition (Bis-adduct formation); Nitrile Hydrolysis (to amide); Polymerization.
The "Runaway" Risk

Because the cyano group activates the aldehyde, the initial nucleophilic attack is exothermic.

  • Technical Tip: On scales >10g, add the catalyst slowly or cool the vessel to

    
     initially to prevent a thermal spike that triggers side reactions.
    

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned dark orange/brown, and the yield is low. What happened?

Diagnosis: Thermal Degradation / Polymerization. Root Cause: The reaction temperature was likely too high (


) or the base concentration was too high.
  • The Mechanism: At high temperatures, the Knoevenagel product (an electron-deficient alkene) acts as a potent Michael acceptor. Excess malononitrile (or ethyl cyanoacetate) attacks the product, forming a bis-adduct (dimer).

  • Corrective Action:

    • Repeat the experiment at Room Temperature (25°C) .

    • Reduce catalyst loading (e.g., from 10 mol% to 1-5 mol%).

    • Crucial: Monitor stoichiometry. Do not use a large excess of the active methylene compound (keep ratio 1:1 or 1.05:1).

Q2: The reagents aren't dissolving in Ethanol at Room Temp. Should I heat to reflux?

Diagnosis: Solubility vs. Reactivity Misconception. Answer: No. Do not heat to reflux solely for solubility.

  • The Science: Knoevenagel condensation is often more efficient in heterogeneous media (the "On-Water" effect). The hydrophobic effect forces the organic reactants together, accelerating the reaction even if they aren't fully dissolved.

  • Protocol Adjustment:

    • Switch solvent to Water:Ethanol (4:1) .[1]

    • Stir vigorously. The mixture will be a slurry.

    • As the reaction proceeds, the product will likely precipitate out as a different crystal habit or color, driving the equilibrium forward (Le Chatelier’s principle).

Q3: I see a new peak at ~1650-1690 cm⁻¹ in IR and ~6-8 ppm broad singlet in NMR. Is this product?

Diagnosis: Nitrile Hydrolysis. Root Cause: High temperature + Basic Catalyst + Water = Hydrolysis of the Cyano group to a Primary Amide.

  • Explanation: The cyano group (-CN) is susceptible to hydrolysis under basic conditions, especially at reflux.

  • Fix: Use anhydrous solvents (absolute EtOH) if heating is strictly necessary, or switch to a non-nucleophilic base (e.g., DBU) at lower temperatures.

Module 3: Visualizing the Reaction Logic

Figure 1: Reaction Pathways & Thermal Risks

This diagram illustrates how temperature shifts the reaction from the desired pathway to side reactions.

ReactionPathways cluster_temp Temperature Influence Reactants Cyanobenzaldehyde + Malononitrile Intermediate Aldol Intermediate Reactants->Intermediate Base Cat. Fast at RT Product Target Olefin (Knoevenagel Product) Intermediate->Product -H2O Irreversible at RT BisAdduct Bis-Adduct (Michael Addition) Product->BisAdduct Excess Reagent High Temp (>60°C) Amide Amide (CN Hydrolysis) Product->Amide H2O + Base High Temp (>80°C) Reaction Optimal Zone: 25°C - 40°C

Caption: Figure 1. Thermal influence on selectivity.[1][2][3] Note that high temperatures activate the Michael Addition and Hydrolysis pathways (Red dashed lines).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the Yield Low? Start->Q1 Q2 Is the Product Impure? Start->Q2 CheckTemp Check Temp Q1->CheckTemp CheckSpectra Check NMR/IR Q2->CheckSpectra TooCold Temp < 20°C? (Kinetic limit) CheckTemp->TooCold Yes TooHot Temp > 60°C? (Side reactions) CheckTemp->TooHot Yes Action1 Increase Stirring Add 10% Water TooCold->Action1 Action2 Cool to RT Check Stoichiometry TooHot->Action2 BisAdduct aliphatic protons? (Michael Adduct) CheckSpectra->BisAdduct Amide Amide peaks? (Hydrolysis) CheckSpectra->Amide Fix1 Reduce Temp Reduce Reagent Excess BisAdduct->Fix1 Fix2 Use Anhydrous Solvent Lower Base Conc. Amide->Fix2

Caption: Figure 2. Diagnostic workflow for common Knoevenagel condensation failures.

Module 4: Recommended Protocol (Green & Scalable)

Method: Aqueous-Ethanolic Suspension (The "On-Water" Approach) Substrate: 4-Cyanobenzaldehyde (10 mmol)

  • Preparation: In a 50 mL round-bottom flask, combine 4-cyanobenzaldehyde (1.31 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

    • Note: Equimolar ratio is critical to prevent side reactions.

  • Solvent: Add Water (10 mL) and Ethanol (2 mL).

    • Why? The small amount of ethanol aids initial wetting; water drives the hydrophobic product to precipitate.

  • Catalysis: Add Piperidine (2 drops, ~0.2 mmol) or DABCO (5 mol%).

  • Reaction: Stir vigorously at Room Temperature (25°C) for 30-60 minutes.

    • Observation: The mixture will thicken and change color (usually white

      
       pale yellow).
      
  • Work-up: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 90-95%.[4]

    • Purity: Typically sufficient for next steps without recrystallization.

References

  • BenchChem. Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. (Accessed 2025).[5][6][7]

  • RSC Advances. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. 2018.

  • Asian Journal of Green Chemistry. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. 2025.[2][5][6][7]

  • Pure and Applied Chemistry. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1][3] 2017.

Sources

Troubleshooting

Technical Support Center: Resolving Decarboxylation Issues in Phenylpropanoic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of phenylpropanoic acids and their α,β-unsaturated precursors (cinnamic acids) is foundational in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of phenylpropanoic acids and their α,β-unsaturated precursors (cinnamic acids) is foundational in drug development. However, unwanted decarboxylation—whether it is the over-decarboxylation of cinnamic acids into styrenes or the premature degradation of β-keto acid intermediates—remains a persistent cause of yield loss.

This guide provides mechanistic troubleshooting, quantitative parameter controls, and self-validating protocols to help you arrest decarboxylation at the precise molecular stage required.

Diagnostic Visualization

ReactionPathway A p-Hydroxybenzaldehyde + Malonic Acid B Arylidenemalonic Acid (Diacid Intermediate) A->B Piperidine / Heat C p-Hydroxycinnamic Acid (Target Precursor) B->C 1st Decarboxylation (Desired, >50°C) D Quinone Methide Intermediate C->D Excess Piperidine (>90°C) E Vinylphenol / Styrene (Unwanted Byproduct) D->E 2nd Decarboxylation (Unwanted loss of CO2)

Mechanistic pathway of unwanted secondary decarboxylation via quinone methide.

Module 1: Knoevenagel-Doebner Over-Decarboxylation (Vinylphenol Formation)

Q: Why is my synthesis of p-hydroxycinnamic acid (a phenylpropanoic precursor) yielding significant amounts of vinylphenol byproducts? A: In the Knoevenagel-Doebner condensation, the reaction of p-hydroxybenzaldehyde with malonic acid first yields an arylidenemalonic diacid, which undergoes a desired primary decarboxylation to form p-hydroxycinnamic acid. However, when a secondary amine catalyst (like piperidine) is present at elevated temperatures, it can undergo nucleophilic addition to the α,β-unsaturated carboxylic acid. Because of the electron-donating para-hydroxy group, this triggers the formation of a highly reactive quinone methide intermediate, which rapidly undergoes a second, unwanted decarboxylation to form a vinylphenol (styrene derivative) (1[1]).

Q: How can I optimize my reaction parameters to halt decarboxylation at the mono-acid stage? A: The extent of decarboxylation is strictly governed by temperature and base stoichiometry. Temperatures above 50 °C are required to initiate the first decarboxylation to the monoacid (2[2]). However, exceeding 90 °C with high piperidine equivalents (>1.0 eq) provides the activation energy for the quinone methide pathway. By utilizing microwave-assisted heating at precisely 90 °C and restricting piperidine to 0.5 equivalents, researchers can achieve >85% yields of the monoacid while suppressing vinylphenol formation to negligible levels (3[3]).

Quantitative Parameter Control

The following table summarizes the impact of reaction conditions on the decarboxylation profile during Knoevenagel-Doebner synthesis:

Temperature (°C)Piperidine (eq.)Malonic Acid (eq.)Time (min)Target Product YieldUnwanted Decarboxylation (Byproduct)
< 50 °CCatalytic1.0 - 2.0> 120Diacid (High)Monoacid (Low)
90 °C 0.5 3.0 30 Monoacid (85–92%) Vinylphenol (Minimal)
120 °C0.254.017Monoacid (67%)Vinylphenol (4%)
> 150 °C> 1.01.0240Monoacid (Low)Vinylphenol/Styrene (Dominant)
Experimental Protocol 1: Microwave-Assisted Synthesis of p-Hydroxycinnamic Acids

Objective: Synthesize the phenylpropanoic acid precursor while arresting the reaction before the secondary decarboxylation to vinylphenol occurs.

  • Reagent Preparation: In a microwave-safe vessel, dissolve 1.0 mmol of p-hydroxybenzaldehyde in 0.6 mL of N,N-dimethylformamide (DMF) to achieve a 1.6 M concentration.

    • Causality: DMF is a polar aprotic solvent that efficiently absorbs microwave energy and stabilizes the initial Knoevenagel condensation transition state without overly accelerating quinone methide formation.

  • Catalyst & Reactant Addition: Add 3.0 equivalents (3.0 mmol) of malonic acid and exactly 0.5 equivalents (0.5 mmol) of piperidine.

    • Causality: Restricting piperidine to sub-stoichiometric levels prevents the secondary amine from acting as a nucleophile on the formed α,β-unsaturated acid, thereby cutting off the pathway to the over-decarboxylation intermediate.

  • Microwave Irradiation: Seal the vessel and irradiate at 50 Watts. Ramp to 90 °C and hold for exactly 30 minutes.

    • Causality: 90 °C provides sufficient thermal energy to drive the first decarboxylation (diacid → monoacid) but remains below the kinetic threshold required for massive vinylphenol conversion.

  • Quenching & Isolation: Rapidly cool the vessel to 25 °C. Pour into cold water and acidify to pH 2 using 1M HCl to precipitate the product. Filter and recrystallize from ethanol.

  • Self-Validation & QC: Analyze the purified solid via ¹H-NMR (DMSO-d6).

    • Validation Criteria: The presence of doublet signals at δ 6.35 and 7.58 ppm (J = 16 Hz) confirms the trans-alkene of the cinnamic acid. The complete absence of terminal alkene multiplet signals (δ 5.1–5.7 ppm) validates that the unwanted secondary decarboxylation was successfully prevented.

Module 2: β-Keto Acid Intermediates & Premature Decarboxylation

Q: During the malonic ester synthesis of 3-oxo-3-phenylpropanoic acid, my product degrades into acetophenone. What is the mechanism of this failure? A: β-keto acids exist in a dynamic keto-enol equilibrium. When subjected to thermal stress or strong acidic conditions during workup, the molecule forms a 6-membered cyclic transition state. The carbonyl oxygen of the ketone abstracts the proton from the carboxylic acid, driving a concerted rearrangement that expels carbon dioxide (CO₂) and yields the enol of acetophenone, which rapidly tautomerizes to the stable acetophenone ketone (4[4]).

Experimental Protocol 2: Controlled Saponification to Prevent Premature Decarboxylation

Objective: Isolate intact 3-oxo-3-phenylpropanoic acid without thermal degradation into acetophenone.

  • Cold Saponification: Dissolve crude diethyl benzoylmalonate in minimal ethanol. Slowly add 1M aqueous NaOH (2.2 eq) while maintaining the reaction at 0–5 °C using an ice bath.

    • Causality: Saponification is exothermic. The ice bath dissipates heat, preventing the system from reaching the activation energy required for the 6-membered cyclic decarboxylation transition state.

  • Hydrolysis: Stir at 0–5 °C for 2 hours. Do not apply heat to accelerate the reaction.

  • Cold Acidification: Carefully acidify the aqueous layer with cold 1M H₂SO₄ to pH 2, strictly keeping the internal temperature below 5 °C.

    • Causality: Protonating the carboxylate generates the highly unstable free β-keto acid. Heat during this step guarantees immediate loss of CO₂.

  • Extraction & Concentration: Extract immediately with cold ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at ambient temperature (≤ 25 °C).

  • Self-Validation & QC: Perform Infrared (IR) Spectroscopy and Mass Spectrometry (MS) on the isolated product.

    • Validation Criteria: IR must show two distinct C=O stretch bands at ~1760 cm⁻¹ (carboxylic acid) and ~1685 cm⁻¹ (conjugated ketone). MS must display a molecular ion peak (M⁺) at m/z = 164. A dominant peak at m/z = 120 indicates protocol failure (decarboxylation to acetophenone).

Module 3: Photoredox Catalysis & Solvent-Induced Decarboxylation

Q: Can solvent choice influence the unwanted hydrodecarboxylation of phenylpropanoic acids during photoredox catalytic steps? A: Yes. In organocatalytic photoredox systems, the solvent heavily dictates the oxidation potential of the carboxylate. For instance, substrates bearing α-phenyl groups (like phenylpropanoic acid derivatives) undergo efficient, unwanted decarboxylation in chloroform. Conversely, highly fluorinated solvents like trifluoroethanol (TFE) can alter the hydrogen-bonding network and stabilize the acid against photo-oxidation, highlighting the critical role of solvent selection in preventing premature decarboxylation during complex couplings (5[5]).

References

  • [4] An In-Depth Technical Guide to the Core Basic Properties of 3-Oxo-3-phenylpropanoic Acid - Benchchem. URL:

  • [5] Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC (NIH). URL:

  • [3] Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. URL:

  • [2] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC (NIH). URL:

  • [1] Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study - The Journal of Physical Chemistry A (ACS Publications). URL:

Sources

Optimization

Technical Support Center: Purification of 3-(2-Bromo-4-cyanophenyl)propanoic acid

This technical guide details the separation of 3-(2-Bromo-4-cyanophenyl)propanoic acid (Target) from common starting materials, specifically 2-Bromo-4-cyanobenzaldehyde (Aldehyde Precursor) and 3-(2-Bromo-4-cyanophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the separation of 3-(2-Bromo-4-cyanophenyl)propanoic acid (Target) from common starting materials, specifically 2-Bromo-4-cyanobenzaldehyde (Aldehyde Precursor) and 3-(2-Bromo-4-cyanophenyl)acrylic acid (Unsaturated Intermediate).[1]

[1]

Welcome to the Application Support Hub. Subject: Downstream Processing & Purification Protocols Ticket ID: PUR-BRCN-PROP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The separation of 3-(2-Bromo-4-cyanophenyl)propanoic acid from its reaction matrix relies on exploiting the distinct acidity (pKa ~4.[1]8) and lipophilicity differences between the target carboxylic acid and its neutral precursors (aldehydes/esters). While standard acid-base extraction removes neutral starting materials, the critical challenge often lies in separating the target from its unsaturated precursor (the acrylic acid derivative), which shares similar acidic properties.

This guide provides a modular troubleshooting workflow, moving from bulk extraction to high-purity polishing.[1]

Module 1: The Primary Separation (Acid-Base Extraction)

Objective: Removal of neutral starting materials (e.g., 2-Bromo-4-cyanobenzaldehyde, alkyl esters) and non-acidic byproducts.[1]

Mechanistic Insight

The cyano and bromo substituents on the phenyl ring decrease the pKa of the propanoic acid tail slightly relative to unsubstituted hydrocinnamic acid, making it a robust candidate for bicarbonate extraction. Neutral impurities will not ionize and will remain in the organic phase.[1]

Protocol: Self-Validating Extraction System

Reagents: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), 1M HCl, Brine.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The "Switch" (Extraction):

    • Add Sat. NaHCO₃ (1:1 vol/vol).[1] Shake vigorously and vent.

    • Checkpoint: The Target is now the sodium salt (R-COO⁻Na⁺) in the Aqueous Phase .[1]

    • Checkpoint: Neutral starting materials remain in the Organic Phase .[1]

  • Phase Separation: Collect the aqueous layer.[1][2][3] Do not discard the organic layer until yield is confirmed.

  • The "Return" (Acidification):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1M HCl until pH < 2.[1] The solution should turn cloudy as the free acid precipitates.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Combine organics, dry over MgSO₄, and concentrate.

Troubleshooting Q&A

Q: My product is oiling out during acidification instead of precipitating. Why? A: This often happens if the concentration is too high or residual organic solvents (like DMF or THF from the reaction) are present in the aqueous phase.[1]

  • Fix: Ensure the initial organic wash was thorough.[1] If oiling occurs, add a seed crystal and scratch the glass surface. Alternatively, extract the oil back into DCM, dry, and perform a controlled crystallization (see Module 3).

Q: I see low recovery after acidification. Is the product water-soluble? A: While arylpropanoic acids are generally lipophilic, the highly polar cyano group increases water solubility.[1]

  • Fix: Saturate the acidified aqueous layer with NaCl (solid) before the final extraction.[1] This "salting out" effect forces the organic acid into the organic solvent.

Module 2: Separation from Homologous Acids (Recrystallization)

Objective: Removal of 3-(2-Bromo-4-cyanophenyl)acrylic acid . Context: If you synthesized the target via reduction of the acrylic acid derivative, trace unreduced material is a common impurity. Both are acidic, so extraction won't separate them.[1]

Solubility Data & Solvent Selection

Based on structural analogs (e.g., 3-(2-bromophenyl)propionic acid), the saturated acid is more flexible and soluble than the rigid unsaturated acrylic impurity.

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity BehaviorRecommendation
EtOAc / n-Heptane HighLowPrecipitates earlyPrimary Choice
Toluene ModerateVery LowLow solubilityGood for polishing
Ethanol / Water HighModerateCo-crystallizesAvoid if >5% impurity
Protocol: Differential Crystallization
  • Dissolve the crude acid (post-extraction) in minimal hot EtOAc (60°C).

  • Add n-Heptane dropwise until persistent cloudiness appears.[1]

  • Add just enough hot EtOAc to clear the solution.[1]

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Mechanism:[1][4][5][6] The planar, rigid acrylic acid impurity often has a higher lattice energy and may precipitate first or require a different solvent ratio. However, in this specific solvent system, the saturated propanoic acid typically crystallizes well while leaving trace impurities in the mother liquor.

  • Filter and wash with cold 1:3 EtOAc:Heptane.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the logical decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract PhaseOrg Organic Phase (Contains Neutral SM: Aldehydes, Esters) Extract->PhaseOrg Neutrals PhaseAq Aqueous Phase (Contains Target Salt) Extract->PhaseAq Target Acidify Acidify with HCl to pH 1-2 Extract with EtOAc PhaseAq->Acidify CrudeAcid Crude Acid Isolated Acidify->CrudeAcid Check Check Purity (HPLC/NMR) Is Acrylic Acid Present? CrudeAcid->Check Recryst Recrystallization (EtOAc / Heptane) Check->Recryst Yes (>1%) Final Pure 3-(2-Bromo-4-cyanophenyl) propanoic acid Check->Final No (<1%) Recryst->Final

Figure 1: Decision logic for the purification of 3-(2-Bromo-4-cyanophenyl)propanoic acid, distinguishing between neutral removal and homologous acid separation.

Module 4: Advanced Troubleshooting (FAQs)

Q: High Performance Liquid Chromatography (HPLC) shows a peak very close to my product. What is it? A: This is likely the des-bromo byproduct (3-(4-cyanophenyl)propanoic acid) if catalytic hydrogenation was used for reduction.[1]

  • Diagnosis: Check Mass Spec.[1][7] Target Mass ~253/255 (Br isotope pattern).[1] Des-bromo mass ~175.[1][8]

  • Solution: Recrystallization is rarely effective for des-halo impurities due to isomorphism.[1] You must use Reverse Phase Chromatography (C18) .[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][9] Gradient: 20% to 70% ACN over 20 mins.[1] The bromine atom adds significant lipophilicity, so the Target will elute after the des-bromo impurity [1].

Q: Can I use Silica Gel Chromatography? A: Yes, but carboxylic acids streak on silica due to hydrogen bonding with silanols.[1]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH).[1] This suppresses ionization and sharpens the peak.[1]

Q: The melting point is lower than expected (Expected: ~138-143°C for similar analogs). A: A depressed melting point indicates solvation or impurities.[1]

  • Fix: Dry the solid under high vacuum (0.1 mbar) at 50°C for 12 hours. If the range remains broad (>2°C), repeat the recrystallization from Toluene.

References

  • Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. ResearchGate. Available at: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents (CN102211994B).[1] Available at:

  • Separation of Acidic and Neutral Substances. Delhi University Procedures. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyano Group Hydrolysis During Acid Workup

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on the nitrile (cyano) group as a robust pharmacophore and a versatile synthetic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on the nitrile (cyano) group as a robust pharmacophore and a versatile synthetic intermediate. While nitriles are generally stable, unexpected hydrolysis to amides or carboxylic acids during acidic aqueous workups can severely compromise yield and purity.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and field-proven protocols to preserve your cyano groups during downstream processing.

Mechanistic Insight: The Causality of Nitrile Hydrolysis

To prevent hydrolysis, we must first understand the chemical causality behind it. Nitriles reside at the very bottom of the reactivity scale for carboxylic acid derivatives[1]. Under neutral conditions, the carbon-nitrogen triple bond is highly resistant to nucleophilic attack by water. However, the introduction of an acid fundamentally alters the electronic landscape.

The mechanism is driven by the protonation of the weakly basic nitrile nitrogen. This protonation significantly increases the electrophilicity of the adjacent carbon, lowering the activation energy required for the nucleophilic addition of water (which is otherwise a poor nucleophile)[2],[3]. This addition forms an unstable imidic acid intermediate, which rapidly tautomerizes into an amide[4]. If the acidic conditions are maintained—especially with the application of heat—the amide undergoes further hydrolysis to yield a carboxylic acid and an ammonium ion[5],[3].

NitrileHydrolysis Nitrile Nitrile (R-C≡N) Protonated Protonated Nitrile [R-C≡NH]+ Nitrile->Protonated + H+ ImidicAcid Imidic Acid Intermediate Protonated->ImidicAcid + H2O Amide Amide (R-CONH2) ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid + H2O, H+ (Heat)

Acid-Catalyzed Nitrile Hydrolysis Pathway: From Protonation to Carboxylic Acid Formation

Troubleshooting FAQs

Q1: I am using 1M HCl to wash away a basic amine impurity, but I'm seeing up to 10% conversion of my nitrile to an amide. Why is this happening at room temperature? A: While complete hydrolysis to a carboxylic acid typically requires prolonged heating and strongly acidic media[4], the first step (conversion to the amide) can occur more readily if the local concentration of acid is high or if the workup generates a localized exotherm. The protonation of the nitrile nitrogen makes it highly susceptible to water attack[1]. Solution: Switch to a weaker acid. The pKa of your amine impurity is likely much higher than the pKa of the weak acid needed to protonate it. Use 10% aqueous citric acid , 5% acetic acid , or saturated ammonium chloride (NH


Cl) . Practical consensus in synthetic chemistry confirms that washing a nitrile with dilute acetic acid at room temperature or colder prevents significant hydrolysis[6]. These weak acids provide sufficient protons to ionize the amine into the aqueous layer without providing the high hydronium ion activity required to protonate the nitrile.

Q2: My reaction involves a strong Lewis acid that must be quenched with a strong Brønsted acid (e.g., cold HCl) to break up emulsions. How can I protect the cyano group? A: If a strong mineral acid is absolutely required, you must strictly control thermodynamics (temperature) and kinetics (contact time)[6]. Solution: Employ an Optimized Biphasic Quench . By quenching the reaction directly into a vigorously stirred mixture of cold aqueous acid and an organic solvent (like Ethyl Acetate or MTBE), the nitrile product is rapidly extracted into the organic phase. This physically separates the nitrile from the aqueous hydronium ions. Keep the internal temperature strictly between 0–5 °C to suppress the thermal energy required for nucleophilic attack[6].

BiphasicQuench Start Reaction Mixture (Nitrile + Impurities) Cooling Cool to 0-5 °C Start->Cooling Quench Add Cold Weak Acid + Organic Solvent Cooling->Quench Minimize thermal energy PhaseSeparation Rapid Phase Separation Quench->PhaseSeparation Vigorous mixing Organic Organic Phase (Nitrile Product) PhaseSeparation->Organic Extracts quickly Aqueous Aqueous Phase (Protonated Impurities) PhaseSeparation->Aqueous Traps salts

Optimized Biphasic Acid Quench Workflow for Nitrile Preservation

Quantitative Risk Assessment: Acid Workup Conditions

To assist in selecting the appropriate workup conditions, consult the empirical risk matrix below. This table summarizes the relative risk of unwanted hydrolysis based on the acid system and temperature.

Acid SystemTemperature (°C)Contact TimeRelative Hydrolysis RiskRecommended Use
Conc. HCl / H

SO

> 60 °C> 1 hourVery High (Complete conversion)Intentional hydrolysis to carboxylic acid[4]
1M HCl / 1M H

SO

25 °C30 minsModerate (Amide formation possible)Avoid if possible; use only if strictly necessary
10% Citric Acid 0 - 5 °C< 15 minsVery Low Ideal for neutralizing strong bases/amines
Sat. NH

Cl (aq)
0 - 25 °CVariableNegligible Mild quenching of organometallics/enolates
5% Acetic Acid 0 - 25 °CVariableNegligible Washing organic layers to remove trace amines[6]

Standard Operating Procedure (SOP): Mild Acid Workup

This self-validating protocol is designed to systematically eliminate the variables that cause nitrile hydrolysis during the removal of basic impurities.

Step 1: Preparation Pre-cool a 10% (w/v) aqueous citric acid solution to 0–5 °C using an ice-water bath.

Step 2: Dilution Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc, MTBE, or DCM). Causality note: Dilution lowers the concentration of the solute and mitigates potential exotherms upon quenching.

Step 3: Biphasic Quenching Vigorously stir the organic mixture and slowly add the cold citric acid solution dropwise. Monitor the internal temperature, ensuring it does not exceed 10 °C.

Step 4: Phase Separation Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate immediately. Causality note: Minimizing the residence time of the nitrile in the presence of the aqueous acid prevents the kinetic progression of hydrolysis[7].

Step 5: Extraction & Washing Drain the aqueous layer (which now contains the protonated basic impurities). Wash the organic layer once with saturated aqueous NaHCO


 to neutralize any residual acid, followed by a brine wash to remove excess water.

Step 6: Drying & Isolation Dry the organic layer over anhydrous Na


SO

, filter, and concentrate under reduced pressure to isolate the intact nitrile product.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL:[Link]

  • Nitriles to Carboxylic Acids: Hydrolysis Source: JoVE (Journal of Visualized Experiments) URL:[Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) Source: TutorChase / OCR A-Level Chemistry Notes URL:[Link]

  • Reactions of Nitriles Source: Chemistry Steps URL:[Link]

  • Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL:[Link]

  • Nitrile hydrolysis with acetic acid? (Community Discussion) Source: Reddit (r/Chempros) URL:[Link]

  • 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography for Polar Carboxylic Acids

Status: Operational Operator: Senior Application Scientist Ticket ID: #FC-ACID-001 Core Issue Analysis: Why do my acids tail? The Problem: You are likely observing broad, streaking peaks (tailing) or irreversible adsorpt...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: #FC-ACID-001

Core Issue Analysis: Why do my acids tail?

The Problem: You are likely observing broad, streaking peaks (tailing) or irreversible adsorption (compound never elutes) when purifying carboxylic acids on standard silica gel.

The Mechanism: Standard flash chromatography uses silica gel (


), which presents surface silanol groups (

). These silanols are weakly acidic with a

of approximately 5–7.
  • Interaction: Carboxylic acids (

    
     ~3–5) can exchange protons with these silanols or form strong hydrogen bonds.
    
  • Result: The analyte effectively becomes part of the stationary phase, dragging behind the solvent front. This results in "tailing" and co-elution with impurities.

Method Selection: The Decision Matrix

Before mixing solvents, determine the correct mode.[1] Most researchers default to Normal Phase (NP) when Reverse Phase (RP) is often superior for polar acids.

SolventSelection Start Start: Solubility Check SolubleHex Soluble in Hexane/EtOAc? Start->SolubleHex NP Normal Phase (Silica) SolubleHex->NP Yes RP_Check Soluble in MeOH/Water? SolubleHex->RP_Check No (Polar) RP Reverse Phase (C18) RP_Check->RP Yes HILIC Consider HILIC or Ion Exchange RP_Check->HILIC No (Highly Polar/Ionic)

Figure 1: Decision tree for selecting the chromatographic mode based on analyte solubility.

Normal Phase Protocols (Standard Silica)

If your compound is moderately non-polar but contains an acid group, use Normal Phase with modifiers.

The "Golden Rule" of Modifiers

You must suppress the ionization of the carboxylic acid to keep it in its neutral, less polar form.

ModifierConcentrationProsCons
Acetic Acid 1.0%Volatile, easy to remove, cheap.Strong smell, can form mixed anhydrides (rare).
Formic Acid 1.0%More acidic than acetic, sharper peaks.Can form formyl esters with alcohols; corrosive.
TFA 0.1%Strongest suppression.Avoid in NP: Hard to remove, can degrade acid-sensitive compounds on silica.
Optimized Solvent System: Hexane / Ethyl Acetate + Acid

Protocol:

  • Prepare Solvent A: Hexane + 1% Acetic Acid.

  • Prepare Solvent B: Ethyl Acetate + 1% Acetic Acid.

  • Equilibration: Flush column with 3 CV (Column Volumes) of the starting gradient to saturate silanols with the acid modifier before injection.

Critical Note: Do not add acid only to the bottle. If you run a gradient from 0% B to 100% B, and only Solvent B has acid, your starting conditions are unmodified, and your compound will streak immediately upon loading. Add modifier to BOTH solvents.

The "DCM/MeOH" Trap & Alternatives

Many researchers use Dichloromethane (DCM) and Methanol (MeOH) for polar acids. WARNING: High concentrations of Methanol (>10%) in DCM can cause silica gel to physically break down or "shed fines."[2] This results in white silica precipitate contaminating your collection tubes [1].

Better Alternative: EtOAc / Ethanol

If Hexane/EtOAc is too weak, switch to Ethyl Acetate / Ethanol (3:1 ratio) with 1% Acetic Acid. This provides similar polarity to DCM/MeOH without dissolving the silica or using chlorinated solvents.

Reverse Phase Protocols (C18) - The Superior Choice

For polar carboxylic acids that require >10% MeOH in DCM to move on silica, Reverse Phase (C18) is the industry standard recommendation [2].

Why C18?
  • Mechanism: Partitioning (hydrophobicity) rather than adsorption (polarity).[3]

  • Benefit: Water is the "weak" solvent.[4] Carboxylic acids are soluble in the mobile phase, eliminating the "solubility vs. retention" fight of normal phase.

Recommended System
  • Column: C18 (capped).[5][6][7]

  • Solvent A: Water + 0.1% Formic Acid (or TFA).

  • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA).

  • Gradient: Start at 0% or 5% B. Most polar acids elute early.

Note on TFA in Reverse Phase: Unlike Normal Phase, TFA is excellent here (0.1%) because the water content suppresses its reactivity, and it provides the sharpest peaks for acids [3].

Sample Loading: The "Dry Load" Technique

Issue: Polar acids often have poor solubility in the starting non-polar mobile phase (e.g., Hexane). Injecting a liquid solution (e.g., dissolved in DCM) causes "breakthrough" where the solvent carries the sample down the column before separation begins.

Solution: Dry Loading.

DryLoading Step1 1. Dissolve Sample (MeOH/DCM) Step2 2. Add Sorbent (Celite or Silica) Step1->Step2 Ratio 1:2 Step3 3. Evaporate (Rotovap to powder) Step2->Step3 Remove Solvent Step4 4. Load Cartridge (Pre-column) Step3->Step4 Pack Tight

Figure 2: Workflow for Dry Loading samples to prevent band broadening.

Protocol:

  • Dissolve crude acid in minimal MeOH or DCM.

  • Add Celite 545 (preferred over silica for acids to minimize binding) at a ratio of 1:2 (Sample:Celite).

  • Rotovap until a free-flowing powder remains.

  • Pack into an empty solid-load cartridge and mount upstream of the flash column [4].

Frequently Asked Questions (FAQ)

Q: Can I use amino-functionalized silica (


) for carboxylic acids? 
A: Proceed with caution.  While amino silica retains acids well, the interaction is often too strong (ionic salt formation). You may need high ionic strength buffers to elute your product, which complicates downstream processing. C18 is usually safer.

Q: My acid is UV inactive. How do I detect it? A: Carboxylic acids are often visible in ELSD (Evaporative Light Scattering Detector) or by dipping TLC plates in Bromocresol Green (acids turn the blue background yellow).

Q: I used acetic acid, but my compound still streaks. Why? A: Check your loading capacity. Acids occupy active sites on silica. If you overload the column (>1-2% load by weight), you overwhelm the local buffering capacity. Switch to a larger column or use Reverse Phase.

References

  • Biotage. (2023).[8][9] Does methanol really dissolve silica during flash column chromatography? The Flash Blog. Link

  • Teledyne ISCO. (2012).[7][10] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82. Link

  • Biotage. (2023).[8][9] How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. The Flash Blog. Link

  • Teledyne ISCO. (2020). Overview of Silica Column Sample Loading Techniques. Application Note AN29. Link

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for cyano-substituted phenylpropanoic acids

This guide provides a comprehensive technical comparison of the C NMR chemical shifts for cyano-substituted phenylpropanoic acids. It integrates standard experimental protocols with predictive substituent chemical shift...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the


C NMR chemical shifts for cyano-substituted phenylpropanoic acids. It integrates standard experimental protocols with predictive substituent chemical shift (SCS) analysis to aid in the structural elucidation of these critical drug intermediates.

Comparative Guide: C NMR Chemical Shifts of Cyano-Substituted Phenylpropanoic Acids

Executive Summary

Cyano-substituted 3-phenylpropanoic acids (hydrocinnamic acids) are pivotal scaffolds in the synthesis of pharmaceutical agents, including antihypertensives and integrin antagonists. Distinguishing between the ortho-, meta-, and para- isomers is critical for quality control. This guide compares the


C NMR spectral fingerprints of these isomers, highlighting the diagnostic utility of the cyano-induced Substituent Chemical Shifts (SCS) and the distinct shielding patterns of the aromatic ring.
Experimental Protocol: Data Acquisition

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

Solvent Selection:

  • Standard: Deuterochloroform (

    
    ) is preferred for non-polar derivatives (esters).
    
  • Acidic Forms: Dimethyl sulfoxide-

    
     (
    
    
    
    ) is recommended for the free acids to prevent dimerization effects on the carboxyl carbon shift and improve solubility. Note: The data below references
    
    
    values; expect a solvent shift of
    
    
    ppm for carbonyls in DMSO.

Acquisition Parameters:

  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (critical for quaternary nitrile and carboxyl carbons).
  • Scans: Minimum 256–512 to resolve low-intensity quaternary carbons.

Workflow Visualization

The following diagram outlines the logical flow for structural validation.

NMR_Workflow cluster_analysis Diagnostic Checkpoints Sample Crude Reaction Mixture Prep Sample Prep (20mg in 0.6mL DMSO-d6) Sample->Prep Acq Data Acquisition (1H & 13C Decoupled) Prep->Acq Process Processing (LB=1.0Hz, Phase Corr.) Acq->Process Analysis SCS Analysis & Isomer ID Process->Analysis Check1 Check C-CN (~118 ppm) Analysis->Check1 Check2 Check C=O (~175-180 ppm) Check1->Check2 Check3 Calculate Aromatic Splitting Check2->Check3

Caption: Operational workflow for NMR-based structural validation of cyanophenylpropanoic acids.

Comparative Analysis: Chemical Shifts

The introduction of a cyano (-CN) group onto the phenyl ring induces predictable shifts relative to the unsubstituted 3-phenylpropanoic acid. The cyano group is a strong electron-withdrawing group (EWG) via induction but has a unique anisotropy that results in shielding (upfield shift) at the ipso position.

Table 1: Reference vs. Predicted Isomer Shifts (ppm)

Values are estimated based on standard substituent chemical shifts (SCS) applied to the 3-phenylpropanoic acid scaffold in


.
Carbon PositionUnsubstituted (Ref)2-Cyano (Ortho) 3-Cyano (Meta) 4-Cyano (Para)
C-9 (COOH) 179.5179.2179.0178.8
C-8 (

-CH2)
35.734.135.535.2
C-7 (

-CH2)
30.629.530.230.4
C-1 (Ipso) 140.3144.0 141.0 145.5
C-2 (Ortho) 128.3112.5 (C-CN)132.0129.1
C-3 (Meta) 128.5132.5112.5 (C-CN)132.4
C-4 (Para) 126.3132.8130.0110.5 (C-CN)
C-5 128.5128.5129.5132.4
C-6 128.3133.0132.4129.1
-CN (Nitrile) 118.0 118.5 119.0
Key Diagnostic Signals:
  • The Nitrile Carbon (-CN): consistently appears between 117–119 ppm . This is the "smoking gun" for successful cyanation. It is a quaternary carbon and will have low intensity.[1][2]

  • The Ipso-Aromatic Carbon (C-CN): The carbon attached to the nitrile group undergoes a massive upfield shift (shielding) of approximately -15 to -16 ppm .

    • Ortho-isomer: Look for a quaternary aromatic signal near 112 ppm .

    • Meta-isomer: Look for a quaternary aromatic signal near 112 ppm .

    • Para-isomer: Look for a quaternary aromatic signal near 110 ppm .

  • Symmetry (Para-isomer): The para-substituted isomer (4-cyano) possesses a plane of symmetry. This simplifies the aromatic region to two intense signals (representing 2 carbons each) and two weak quaternary signals (C-1 and C-4). The ortho and meta isomers will show 6 distinct aromatic signals.

Mechanistic Interpretation (E-E-A-T)

Understanding the why behind these shifts allows for confident assignment even when solvent effects cause slight deviations.

  • Inductive Effect (-I): The Nitrogen atom is highly electronegative, pulling density from the ring. This typically deshields (moves downfield) the ortho and para positions (+3 to +4 ppm).

  • Resonance/Anisotropy: The triple bond of the cyano group has a magnetic anisotropy that shields the carbon directly attached to it (ipso), moving it upfield to ~110-112 ppm. This is counter-intuitive for an EWG but is a hallmark of cyano-aromatics.

  • Steric Compression (Ortho-Effect): In 3-(2-cyanophenyl)propanoic acid, the propanoic acid chain and the cyano group are adjacent. This steric crowding often leads to a slight upfield shift (shielding) of the aliphatic

    
    -carbon (C-7) due to the 
    
    
    
    -gauche effect.
References & Validation Sources
  • General Substituent Effects:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[3] Springer. (Standard SCS tables for Benzene derivatives).

  • Base Scaffold Data (3-Phenylpropanoic Acid):

    • National Institute of Standards and Technology (NIST). "3-Phenylpropionic acid Mass & NMR Data."

  • Cyano-Group Shielding Mechanisms:

    • Breitmaier, E., Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH.

Disclaimer: Specific chemical shift values may vary by


 ppm depending on concentration, temperature, and the specific water content of the deuterated solvent used. The values provided above are calculated based on additive substituent rules and validated against analogous commercial standards.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of C10H8BrNO2

Advanced Differentiation of Indolic vs. Phthalimidic Isomers in Drug Discovery Executive Summary In pharmaceutical development, the molecular formula C10H8BrNO2 (MW 254.08 Da) represents a critical junction between two d...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Differentiation of Indolic vs. Phthalimidic Isomers in Drug Discovery

Executive Summary

In pharmaceutical development, the molecular formula C10H8BrNO2 (MW 254.08 Da) represents a critical junction between two distinct chemical classes: bioactive indole derivatives and synthetic phthalimide intermediates. Correctly identifying these isomers is paramount, as 5-Bromoindole-3-acetic acid functions as a potent auxin mimic and pharmaceutical scaffold, whereas N-(2-Bromoethyl)phthalimide serves as a reactive alkylating agent (Gabriel synthesis precursor).[1]

This guide provides a technical comparison of their mass spectrometry (MS) behaviors, establishing a definitive protocol for their differentiation using fragmentation patterns, ionization preferences, and diagnostic ion monitoring.

Structural Profiles & Ionization Properties[1][2]

The two primary isomers exhibit distinct ionization efficiencies due to their functional group chemistry.

FeatureCompound A: 5-Bromoindole-3-acetic acid Compound B: N-(2-Bromoethyl)phthalimide
Structure Indole core with C3-acetic acid & C5-bromidePhthalimide core with N-bromoethyl chain
Role Bioactive Pharmacophore / Auxin AnalogSynthetic Reagent / Impurity
Preferred Ionization ESI (-) (Negative Mode) due to carboxylic acidESI (+) or APCI (+) due to basic imide nitrogen
LogP (Predicted) ~2.5 (Amphiphilic)~2.3 (Lipophilic)
Key Stability Issue Decarboxylation (loss of CO₂)Hydrolysis of imide ring
Comparative Fragmentation Analysis

Distinguishing these isomers relies on exploiting the lability of the acetic acid side chain in the indole versus the stability of the phthalimide bicycle.

A. 5-Bromoindole-3-acetic acid (The "Indole Pathway")[1]
  • Precursor Ion: [M-H]⁻ at m/z 252/254 (1:1 isotopic ratio).[1]

  • Primary Fragmentation: The most energetically favorable pathway is decarboxylation . The carboxylic acid group readily loses CO₂ (44 Da), typically followed by the cleavage of the methylene bridge.

  • Diagnostic Ions:

    • m/z 208/210: [M-H-CO₂]⁻. The decarboxylated bromo-methylindole anion.[1]

    • m/z 129/130: Quinolinium-like core structure after loss of Br and side chain (characteristic of 3-substituted indoles).[1]

B. N-(2-Bromoethyl)phthalimide (The "Phthalimide Pathway")[1]
  • Precursor Ion: [M+H]⁺ at m/z 254/256.[1]

  • Primary Fragmentation: The phthalimide ring is highly stable. Fragmentation occurs at the N-alkyl bond or within the ethyl chain.[1]

  • Diagnostic Ions:

    • m/z 147/148: The Phthalimide ion (C₈H₄NO₂⁺).[1] This is the "base peak" in many ionization modes and is structurally impossible for the indole isomer to generate directly.

    • m/z 174/176: Loss of HBr (80/82 Da) from the alkyl chain (less common in soft ionization but seen in EI).[1]

    • m/z 160: N-methylphthalimide cation (via rearrangement).[1]

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for unambiguous identification.

FragmentationPathways Root C10H8BrNO2 Isomers (MW 254.08) CompA 5-Bromoindole-3-acetic acid (Bioactive Indole) Root->CompA CompB N-(2-Bromoethyl)phthalimide (Synthetic Reagent) Root->CompB IonA Precursor [M-H]- m/z 252 / 254 CompA->IonA ESI (-) FragA1 [M-H-CO2]- m/z 208 / 210 (Decarboxylation) IonA->FragA1 -44 Da (CO2) FragA2 Indolic Core m/z ~130 (Loss of Br & Sidechain) FragA1->FragA2 Deep Fragmentation FragB1 Phthalimide Ion m/z 147 / 148 (Diagnostic Base Peak) FragA1->FragB1 Differentiation Point IonB Precursor [M+H]+ m/z 254 / 256 CompB->IonB ESI (+) IonB->FragB1 N-Alkyl Cleavage FragB2 [M-Br]+ m/z 174 (Loss of Bromine) IonB->FragB2 -80 Da (HBr)

Caption: Divergent fragmentation pathways of C10H8BrNO2 isomers. The presence of m/z 147 is diagnostic for the phthalimide structure, while m/z 208 confirms the indole acetic acid.

Experimental Protocol: Differentiation Workflow

To rigorously identify the specific isomer in a raw sample or reaction mixture, follow this self-validating LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 1 mg of sample in Methanol (MeOH) .[1] Avoid protic solvents if analyzing for trace hydrolysis products.[1]

  • Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).

Phase 2: MS Acquisition Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).[1]

  • Polarity Switching: Enable rapid polarity switching.

    • Rationale: The Indole acid ionizes 10-50x better in Negative Mode .[1] The Phthalimide ionizes exclusively in Positive Mode .

  • Collision Energy (CE): Ramp CE from 10 to 40 eV.[1]

    • Low CE (10-20 eV): Preserves the molecular ion [M] to confirm the Br isotopic pattern (1:1 ratio of peaks separated by 2 Da).

    • High CE (35-40 eV): Forces the generation of the diagnostic core ions (m/z 147 vs. m/z 130).

Phase 3: Data Interpretation Criteria

Use the following decision matrix to assign identity:

ObservationConclusionConfidence
Strong signal in ESI(-) Likely 5-Bromoindole-3-acetic acid High
Strong signal in ESI(+) only Likely N-(2-Bromoethyl)phthalimide High
Fragment m/z 147.03 CONFIRMED Phthalimide Definite
Fragment m/z 208/210 CONFIRMED Indole Acid Definite
Loss of 44 Da (Neutral) Indicates Carboxylic Acid (Indole)High
References
  • BenchChem. (2025).[1] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from [1]

  • NIST Chemistry WebBook. (2024).[1] Mass Spectrum of N-(2-Bromoethyl)phthalimide (CAS 574-98-1). National Institute of Standards and Technology. Retrieved from [1]

  • Liang, X., et al. (2013).[1] Fragmentation pathways of N-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Chinese Mass Spectrometry Society. Retrieved from

  • Kohyama, E., et al. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology. Retrieved from

  • ChemicalBook. (2025).[1] 5-Bromoindole-3-acetic acid Product Description and Properties. Retrieved from [1]

Sources

Validation

A Comparative Guide to FTIR Spectroscopic Analysis of Nitrile and Carboxylic Acid Functional Groups

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter analytical challenges where tracking precise molecular transformations is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter analytical challenges where tracking precise molecular transformations is critical to product viability. In pharmaceutical development and polymer chemistry, the hydrolysis of a nitrile group (-C≡N) into a carboxylic acid (-COOH) is a highly monitored pathway. It represents either a critical degradation mechanism in an Active Pharmaceutical Ingredient (API) or a deliberate synthetic modification, such as in the functionalization of polymers of intrinsic microporosity (PIMs)[1].

Fourier Transform Infrared (FTIR) spectroscopy is the premier non-destructive technique for monitoring this transformation. However, simply identifying peaks is insufficient. To ensure scientific integrity and regulatory compliance, researchers must understand the causality behind spectral shifts and select the appropriate sampling modality. This guide provides an in-depth comparison of FTIR techniques and a self-validating protocol for functional group analysis.

Mechanistic Spectral Signatures: Nitrile vs. Carboxylic Acid

The transition from a nitrile to a carboxylic acid yields a dramatic and easily quantifiable shift in an FTIR spectrum. Understanding the physical chemistry behind these vibrations is key to accurate interpretation.

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond is highly polarizable and possesses a strong force constant, restricting its vibrational freedom. Consequently, the -C≡N stretch appears as a distinct, sharp, and medium-intensity peak in the relatively "quiet" region of 2260 to 2222 cm⁻¹ [2]. Because very few other functional groups absorb in this window (terminal alkynes being a rare exception), the nitrile peak serves as an excellent, interference-free marker for quantitative tracking[2][3].

The Carboxylic Acid Group (-COOH)

When a nitrile hydrolyzes to a carboxylic acid, the sharp 2250 cm⁻¹ peak depletes, and a complex, multi-band signature emerges[1]. Carboxylic acids are unique because they extensively form intermolecular hydrogen-bonded dimers.

  • O-H Stretch (3300–2500 cm⁻¹): Hydrogen bonding severely restricts the O-H bond's vibrational frequency, transforming what would be a sharp peak into a massive, broad absorption envelope[2][4].

  • C=O Stretch (1730–1700 cm⁻¹): The carbonyl bond produces a very sharp, highly intense peak. If the carboxylic acid is conjugated with an aromatic ring, this peak shifts to a lower frequency (1710–1680 cm⁻¹) due to the delocalization of pi electrons weakening the C=O double bond[4].

  • O-H Wag (960–900 cm⁻¹): The out-of-plane bending of the hydrogen-bonded O-H group produces a broad, diagnostically critical peak that helps distinguish carboxylic acids from simple ketones or alcohols[4].

Table 1: Key FTIR Absorption Bands and Causality
Functional GroupVibration TypeWavenumber (cm⁻¹)AppearanceMechanistic Causality
Nitrile -C≡N Stretch2260 – 2222Sharp, MediumHigh force constant of the triple bond isolates the frequency[2].
Carboxylic Acid O-H Stretch3300 – 2500Very Broad, StrongExtensive intermolecular hydrogen bonding (dimerization)[2][4].
Carboxylic Acid C=O Stretch1730 – 1700Sharp, Very StrongHigh dipole moment change during carbonyl vibration[4][5].
Carboxylic Acid C-O Stretch1320 – 1210MediumSingle bond stretching coupled with O-H deformation[4].
Carboxylic Acid O-H Wag960 – 900BroadOut-of-plane bending restricted by hydrogen-bonded networks[4].

Objective Comparison: ATR-FTIR vs. Transmission FTIR

The reliability of your spectral data is entirely dependent on how the sample is presented to the infrared beam. In modern pharmaceutical analysis, the choice generally comes down to Attenuated Total Reflectance (ATR) and Transmission FTIR[6][7].

Attenuated Total Reflectance (ATR-FTIR) relies on an Internal Reflective Element (IRE), such as a diamond or germanium crystal. The IR beam bounces inside the crystal, generating an evanescent wave that penetrates only 1 to 5 microns into the sample[8][9].

  • Causality: Because the pathlength is extremely short and strictly defined by the refractive index and wavelength, ATR inherently minimizes the overwhelming absorbance of water. This makes it the superior choice for monitoring aqueous drug formulations or performing rapid, non-destructive QC on solid APIs[6][8].

Transmission FTIR (using KBr pellets or thin films) passes the IR beam entirely through the bulk sample[7].

  • Causality: Transmission strictly adheres to the Beer-Lambert law over a defined macroscopic pathlength. While it requires extensive sample preparation (which can introduce moisture artifacts from hygroscopic KBr), it remains the gold standard for detecting trace-level impurities and performing rigorous bulk quantitation[6].

Table 2: Sampling Modality Comparison for Pharma Applications
ParameterATR-FTIR (Diamond/Ge)Transmission (KBr Pellet / Film)
Measurement Mechanism Evanescent wave (Surface: 1-5 µm depth)[9]Direct beam pass-through (Bulk sample)[7]
Sample Preparation None to minimal (Direct contact)[8]High (Grinding, pressing, dilution in KBr)[7]
Water Interference Low (Short pathlength mitigates H₂O bands)[6]High (Hygroscopic KBr absorbs atmospheric moisture)[6]
Quantitation Reliability Moderate (Dependent on contact pressure)[6]High (Strict Beer-Lambert adherence)[6]
Best Use Case Rapid QC, aqueous formulations, viscous liquids[6]Trace impurity detection, bulk API quantitation[6]

Decision Workflow for FTIR Method Selection

FTIR_Workflow Start Sample Characterization Nitrile vs Carboxylic Acid Decision Sample State & Goal? Start->Decision ATR ATR-FTIR (Surface, Fast, Liquids/Solids) Decision->ATR Rapid QC / Aqueous Trans Transmission (KBr/Film) (Bulk, High Quantitation) Decision->Trans Bulk API / Trace Nitrile Detect Nitrile (-C≡N) Sharp peak ~2250 cm⁻¹ ATR->Nitrile Carboxyl Detect Carboxyl (-COOH) Broad O-H (~3000 cm⁻¹) Sharp C=O (~1700 cm⁻¹) ATR->Carboxyl Trans->Nitrile Trans->Carboxyl Data Spectral Subtraction & Chemometric Analysis Nitrile->Data Carboxyl->Data

Decision workflow for FTIR sampling and spectral identification of nitriles and carboxylic acids.

Self-Validating Experimental Protocol: Tracking API Hydrolysis via ATR-FTIR

To ensure trustworthiness and reproducibility, the following protocol utilizes ATR-FTIR to monitor the hydrolysis of a nitrile-containing API into its carboxylic acid degradant. This method incorporates internal validation steps to prevent false positives caused by environmental contamination.

Step 1: System Suitability and Background Collection

  • Clean the diamond ATR crystal using a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Collect a background spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) with the crystal exposed to ambient air[3][5].

  • Validation Check: Ensure the background spectrum correctly ratios out atmospheric H₂O (sharp peaks ~3900-3500 cm⁻¹ and ~1900-1300 cm⁻¹) and CO₂ (~2350 cm⁻¹)[3]. If CO₂ peaks overlap with the nitrile region (~2250 cm⁻¹), purge the spectrometer with dry nitrogen.

Step 2: Sample Application and Optical Contact

  • Place 2–5 mg of the API powder directly onto the center of the diamond ATR crystal.

  • Lower the pressure anvil and apply consistent, standardized force.

  • Causality: Because the evanescent wave's penetration depth is highly sensitive to the refractive index boundary, poor physical contact will result in artificially weak signals and baseline sloping[6][9].

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 co-added scans to optimize the signal-to-noise ratio)[5].

  • Apply an ATR-correction algorithm via the spectrometer software. This mathematical correction adjusts the relative peak intensities to account for the fact that the evanescent wave penetrates deeper at lower wavenumbers (e.g., the 1700 cm⁻¹ C=O peak) than at higher wavenumbers (e.g., the 3300 cm⁻¹ O-H peak)[9].

Step 4: Data Interpretation and Kinetic Tracking

  • Time Zero (T=0): Confirm the structural identity of the pure API by verifying the presence of the sharp -C≡N stretch at ~2250 cm⁻¹[1]. Confirm the absence of broad absorption between 3300-2500 cm⁻¹.

  • Degradation Monitoring (T=X): As hydrolysis progresses, monitor the proportional depletion of the 2250 cm⁻¹ peak. Simultaneously, validate the formation of the carboxylic acid by identifying the triad of degradant peaks: the broad O-H stretch (~3000 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), and the O-H wag (~930 cm⁻¹)[1][4].

References

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology.
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.
  • FTIR spectroscopy reference guide. Agilent Technologies.
  • FTIR Functional Group Database Table with Search. InstaNANO.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies.
  • FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
  • High-performance carboxylated polymers of intrinsic microporosity (PIMs) with tunable gas transport properties. NRC Publications Archive.
  • Fourier Transform Infrared spectrometry (FTIR). ZfP - BayernCollab.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

Comparative

Publish Comparison Guide: Characterization &amp; Melting Point Reference for 3-(2-Bromo-4-cyanophenyl)propanoic acid

The following guide is structured as a high-level technical document for research and development professionals. It addresses the lack of standardized public data for this specific compound by establishing a rigorous cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for research and development professionals. It addresses the lack of standardized public data for this specific compound by establishing a rigorous characterization framework, using structure-activity relationships (SAR) and process impurity profiles to define the reference standard.

Executive Summary & Core Directive

3-(2-Bromo-4-cyanophenyl)propanoic acid is a critical intermediate scaffold, often utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs) and other high-value pharmacophores.[1] Despite its structural significance, definitive physical property data remains sparse in public literature, leading to batch-to-batch inconsistencies in early-phase drug development.

This guide serves as the definitive reference protocol for establishing the melting point (MP) and purity profile of this compound. Unlike simple reagents, the "performance" of this intermediate is defined by its purity-to-melting-point correlation , which directly impacts the yield and stereochemical integrity of downstream coupling reactions.[1]

The Objective: To differentiate the Pure Reference Standard from common Process Alternatives (Crude Isolates, Unsaturated Precursors, and Regioisomers) using precise thermal analysis.

Technical Specifications: The Reference Standard

Based on Structure-Activity Relationship (SAR) analysis of the chloro-analog (3-(2-chloro-4-cyanophenyl)propanoic acid, MP ~127–129°C) and the unsubstituted bromo-analog (3-(2-bromophenyl)propanoic acid, MP ~98–100°C), the rigorous reference range for the pure bromo-cyano derivative is established as follows:

Target Specification: Pure 3-(2-Bromo-4-cyanophenyl)propanoic acid
PropertySpecification (Reference Standard)Method
Predicted MP Range 135.0°C – 145.0°C (Sharp, <2°C range)Capillary / DSC
Appearance White to Off-White Crystalline SolidVisual Inspection
Purity (HPLC) ≥ 98.5% (Area %)HPLC-UV (254 nm)
Solubility Soluble: DMSO, MeOH, EtOAc; Insoluble: WaterGravimetric
Crystal Habit Prismatic needles (recrystallized from EtOAc/Heptane)Microscopy

Critical Insight: The presence of the 4-cyano group significantly increases the melting point relative to the simple bromo-phenylpropanoic acid due to enhanced dipole-dipole interactions and crystal packing rigidity.[1]

Comparative Analysis: Product vs. Alternatives

In a process setting, the "Alternative" to the pure reference is often the Crude Isolate or Process Impurities .[1] Distinguishing these is vital for reaction success.

Table 1: Thermal Performance Comparison
Compound / GradeMelting Point BehaviorKey ContaminantImpact on Downstream Chemistry
Reference Standard (Pure) Sharp (135–145°C) None (<0.1%)High Yield: Stoichiometric accuracy ensured.[1]
Alternative A: Crude Isolate Depressed & Broad (120–130°C) Solvent residues, oligomersVariable Yield: Inaccurate dosing; catalyst poisoning.[1]
Alternative B: Unsaturated Precursor *Significantly Higher (>190°C) 3-(2-bromo-4-cyanophenyl)acrylic acidSide Reactions: Michael addition competition; lower potency.[1]
Alternative C: Regioisomer Lower / Distinct (~110–120°C) 3-(3-bromo-4-cyanophenyl)...[1]Wrong Isomer: Biological inactivity; difficult separation later.[1]

*Note: The unsaturated precursor (acrylic acid derivative) is a common byproduct of the Knoevenagel condensation route.[1] Its presence drastically alters the melting profile due to the rigid double bond.[1]

Experimental Protocols

Protocol A: Purification (Establishing the Reference)

Objective: To isolate the thermodynamically stable polymorph for accurate MP determination.

  • Dissolution: Dissolve 10.0 g of crude 3-(2-Bromo-4-cyanophenyl)propanoic acid in Ethyl Acetate (EtOAc) (50 mL) at 60°C.

  • Filtration: Hot filter through a celite pad to remove insoluble inorganic salts.[1]

  • Crystallization: Slowly add n-Heptane (30 mL) while stirring. Cool gradually to room temperature (25°C) over 2 hours, then to 0–5°C for 1 hour.

  • Isolation: Filter the white precipitate. Wash with cold 1:1 EtOAc/Heptane.[1]

  • Drying: Dry under vacuum (45°C, 10 mbar) for 12 hours to remove lattice solvents.

Protocol B: Melting Point Determination (Validation)

Method: Capillary Melting Point (Self-Validating System)

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 2–3 mm.[1] Compact by tapping.[1]

  • Ramp 1 (Fast): Heat at 10°C/min to 120°C to locate the approximate melting onset.

  • Ramp 2 (Precise): Cool to 120°C. Heat at 1.0°C/min .

  • Observation:

    • Onset (

      
      ):  First visible liquid droplet.[1]
      
    • Clear Point (

      
      ):  Complete disappearance of solid.[1]
      
  • Acceptance Criteria: The range (

    
    ) must be ≤ 2.0°C . If >2.0°C, repeat Protocol A.
    

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the reference standard against common process variations.

G Start Crude Synthesis Product Purification Recrystallization (EtOAc / Heptane) Start->Purification Solvent Selection Isolation Solid Isolation & Drying Purification->Isolation Yield ~75% Analysis Thermal Analysis (DSC / Capillary) Isolation->Analysis Sample Prep Decision MP Range < 2°C? Analysis->Decision RefStd Reference Standard (Pure) Decision->RefStd Yes (Pass) ReProcess Re-Process (Remove Impurities) Decision->ReProcess No (Fail) ReProcess->Purification

Figure 1: Logical workflow for establishing the melting point reference. A narrow melting range (<2°C) validates the removal of synthesis byproducts.[1]

Scientific Rationale (E-E-A-T)

Causality of Melting Point Depression: According to the Gibbs-Thomson equation and general colligative properties, impurities disrupt the crystal lattice energy, leading to a broader and lower melting transition.[1] In the synthesis of 3-(2-Bromo-4-cyanophenyl)propanoic acid, the most persistent impurity is often the unsaturated acrylic acid precursor (from Knoevenagel condensation) or the de-brominated analog (from hydrogenation over-reduction).[1]

  • Case Study: If the MP is observed at >160°C , suspect significant contamination with the unsaturated acrylic intermediate (which possesses higher lattice energy due to alkene rigidity).[1]

  • Case Study: If the MP is <130°C , suspect solvent occlusion or regioisomer contamination.[1]

Why This Matters: Using a "Crude" reference (Alternative A) for stoichiometry calculations in subsequent coupling reactions (e.g., amide coupling for SARM synthesis) will lead to under-dosing of the amine partner, resulting in incomplete conversion and difficult purification downstream.[1]

References

  • Analog Comparison (Chloro-derivative): Synthesis of 3-(2-chloro-4-cyanophenyl) propanoic acid. PrepChem. (Establishes baseline MP ~127°C for the chloro-analog).

  • Analog Comparison (Bromo-derivative): 3-(2-Bromophenyl)propionic acid Properties. PubChem.[1][2][3][4] (Establishes baseline MP for the unsubstituted core). [1]

  • Synthetic Methodology: Knoevenagel Condensation for Phenylpropanoic Acids. Organic Syntheses, Coll. Vol. 3, p. 783 (1955).[1] (Standard method for synthesizing this class of compounds).[1]

  • General Characterization: Melting Point Determination Standards. NIST Office of Data and Informatics.[1] (Protocol grounding). [1]

Sources

Validation

UV-Vis Absorption Maxima of Cyanophenyl Propanoic Acid Derivatives: A Comparative Guide

Cyanophenyl propanoic acid derivatives represent a highly versatile class of compounds, serving as critical intermediates in active pharmaceutical ingredient (API) synthesis, potent photopharmacological agents, and essen...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanophenyl propanoic acid derivatives represent a highly versatile class of compounds, serving as critical intermediates in active pharmaceutical ingredient (API) synthesis, potent photopharmacological agents, and essential matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

As a Senior Application Scientist, selecting the correct derivative for an assay or synthetic route requires a fundamental understanding of how subtle structural modifications—specifically the position of the cyano group and the degree of aliphatic unsaturation—dramatically alter the molecule's photophysical properties. This guide provides an objective comparison of the UV-Vis absorption maxima (


) across key derivatives, grounded in molecular orbital theory and self-validating experimental protocols.

Mechanistic Causality: The Role of -Conjugation and Auxochromes

The UV-Vis absorption profile of these derivatives is strictly governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The transition of primary interest is the


 transition.
  • Saturated Aliphatic Bridges (The Insulator Effect): In compounds like 3-(4-cyanophenyl)propanoic acid , the chromophore is essentially an isolated benzonitrile. The saturated

    
    -hybridized carbons of the propanoic acid tail act as electronic insulators, preventing the carboxylic acid from participating in the 
    
    
    
    -system. Consequently, the absorption maximum remains in the deeper UV region (~235 nm). Similarly, in 2-cyano-3-phenylpropanoic acid , the cyano group is separated from the phenyl ring by a methylene bridge, breaking conjugation and resulting in a weak absorption profile dominated by the isolated phenyl ring.
  • 
    -Unsaturation (The "Push-Pull" Effect):  When a double bond is introduced to form an acrylic acid backbone—as seen in (E)-2-cyano-3-phenylacrylic acid —the molecule achieves extended 
    
    
    
    hybridization. The electron-withdrawing cyano and carboxyl groups pull electron density from the phenyl ring across the conjugated alkene bridge. This extended delocalization significantly lowers the HOMO-LUMO gap, causing a pronounced bathochromic (red) shift [3].
  • Auxochromic Amplification: The addition of an electron-donating group, such as a para-hydroxyl group in

    
    -cyano-4-hydroxycinnamic acid (CHCA) , creates a powerful "push-pull" dipole. This further reduces the excitation energy, pushing the 
    
    
    
    into the 330–340 nm range, perfectly aligning with the emission wavelengths of standard MALDI lasers (337 nm and 355 nm)[1].

Comparative Photophysical Data

The following table summarizes the quantitative UV-Vis performance of four distinct structural classes within this family.

CompoundStructural ClassificationPrimary Chromophore

(nm)
Approx.

(

)
Primary Application
2-Cyano-3-phenylpropanoic acid Saturated,

-cyano
Isolated Phenyl~210, 260 (weak)< 1,000 (at 260 nm)Chiral intermediate synthesis
3-(4-Cyanophenyl)propanoic acid Saturated, para-cyanoBenzonitrile~235~ 15,000API building block
(E)-2-Cyano-3-phenylacrylic acid

-Unsaturated
Extended

-system
~285~ 20,000Knoevenagel adducts [2]

-Cyano-4-hydroxycinnamic acid
Unsaturated + AuxochromePush-Pull

-system
~335~ 25,000MALDI-TOF MS Matrix [1]

(Note: Exact


 and 

values are solvent-dependent. Data represents typical values in UV-grade methanol or acetonitrile).

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure trustworthiness and reproducibility, UV-Vis data must be acquired using a self-validating system. The following protocol utilizes the Beer-Lambert Law (


) as an internal quality control mechanism to detect aggregation, solvent effects, or detector saturation.
Materials Required:
  • Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or equivalent).

  • Matched pair of quartz cuvettes (10 mm path length).

  • UV-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Analytical balance (0.01 mg precision).

Step-by-Step Methodology:
  • Instrument Initialization & Baseline Correction:

    • Turn on the spectrophotometer and allow the deuterium/tungsten lamps to warm up for at least 30 minutes to ensure emission stability.

    • Fill both matched quartz cuvettes with the pure solvent (e.g., UV-grade MeOH).

    • Place them in the reference and sample paths. Run a baseline scan from 200 nm to 450 nm. Self-Validation: The resulting baseline must be flat and not exceed

      
       Absorbance Units (AU).
      
  • Stock Solution Preparation:

    • Gravimetrically prepare a 10 mM stock solution of the cyanophenyl propanoic acid derivative in the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution & Linearity Targeting:

    • Prepare a minimum of four working solutions via serial dilution (e.g., 10 µM, 20 µM, 30 µM, and 40 µM).

    • Critical Rule: The target absorbance for accurate photometric reading must fall strictly between 0.1 and 1.0 AU . Readings above 1.0 AU are susceptible to stray light artifacts and non-linear detector responses.

  • Spectral Acquisition:

    • Rinse the sample cuvette three times with the working solution before taking a measurement.

    • Scan each concentration from 200 nm to 450 nm using a scan rate of 300 nm/min and a slit width of 1 nm.

  • Data Validation (The Beer-Lambert Check):

    • Plot the maximum absorbance (

      
      ) at the observed 
      
      
      
      against the concentration (
      
      
      ).
    • Self-Validation: The

      
       value of the linear regression must be 
      
      
      
      . If the plot deviates from linearity at higher concentrations, it indicates molecular aggregation (excimer formation) or detector saturation; the data must be discarded, and lower concentrations must be used. Calculate the molar extinction coefficient (
      
      
      ) from the slope of this line.

Analytical Workflow Visualization

The following diagram maps the logical progression and self-validating feedback loops required for rigorous UV-Vis spectral acquisition.

UV_Vis_Workflow Prep 1. Stock Solution Prep (10 mM in UV-Grade Solvent) Baseline 2. Instrument Blanking (Matched Quartz Cuvettes) Prep->Baseline Dilution 3. Serial Dilution (Target 10-50 µM) Baseline->Dilution Scan 4. UV-Vis Spectral Scan (200-450 nm, 1 nm slit) Dilution->Scan Check 5. Absorbance Check (Is Abs between 0.1 and 1.0?) Scan->Check Adjust Adjust Concentration (Re-dilute or Concentrate) Check->Adjust No Calculate 6. Calculate Extinction Coeff. (Beer-Lambert Linearity R² > 0.999) Check->Calculate Yes Adjust->Scan

Figure 1: Self-validating UV-Vis spectroscopy workflow ensuring Beer-Lambert linearity.

References

  • UV absorption spectra of (A) CPPA and (B) CHCA with relevant molecular structures. ResearchGate. Available at:[Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(2-Bromo-4-cyanophenyl)propanoic Acid

Executive Summary As a Senior Application Scientist, I often see laboratories treat chemical disposal as an afterthought. However, disposal is the final, critical step of the synthesis lifecycle.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I often see laboratories treat chemical disposal as an afterthought. However, disposal is the final, critical step of the synthesis lifecycle. 3-(2-Bromo-4-cyanophenyl)propanoic acid (CAS: 1806509-82-9)[1] presents a unique dual-challenge for waste management: it contains both a halogen (bromine) and a nitrile (cyano group). Improper segregation of this compound does not just violate environmental regulations; it creates severe downstream hazards, including the potential release of toxic dioxins, hydrogen cyanide (HCN), and nitrogen oxides (NOx).

This guide provides field-proven, self-validating protocols to ensure your laboratory maintains strict compliance, optimizes disposal costs, and protects both personnel and the environment.

The Causality of Segregation: Why Standard Disposal Fails

Understanding why we segregate waste is the foundation of a robust safety culture. You cannot simply throw 3-(2-Bromo-4-cyanophenyl)propanoic acid into a general organic waste carboy.

  • The "Halogen Rule" (Bromine): During incineration, brominated compounds form highly corrosive hydrogen bromide (HBr) gas. If you mix this compound with non-halogenated solvents, the entire waste container must be legally treated as halogenated waste. This needlessly escalates your laboratory's hazardous waste management costs by up to 300%[2]. Furthermore, halogens require specialized cooling protocols during destruction to prevent the synthesis of toxic dioxins.

  • The Nitrile Risk (Cyano Group): Nitriles require specialized, high-temperature oxidation. Incomplete combustion of the -CN group will release toxic hydrogen cyanide (HCN) and significant amounts of nitrogen oxides (NOx) into the atmosphere[3].

  • The Carboxylic Acid: While mildly acidic, this moiety can undergo exothermic acid-base reactions if improperly bulked with strong inorganic bases or reactive amines in a sealed waste container.

Quantitative Hazard & Reactivity Profile

Summarizing the structural risks allows for rapid hazard assessment before disposal operations begin.

Structural ComponentChemical ImplicationOperational Disposal Constraint
Bromine (Halogen) Forms corrosive HBr gas upon thermal degradation.Requires strict segregation into dedicated "Halogenated Waste" streams.
Cyano (Nitrile) Risk of HCN and NOx emission during incomplete combustion.Mandates disposal via high-temperature (>1100°C) secondary oxidation.
Propanoic Acid Mildly acidic; can undergo exothermic acid-base reactions.Must not be bulked with strong inorganic bases or reactive amines.
Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the operator must verify the success and safety of the current step before proceeding to the next.

Protocol A: Solid Waste Management

Objective: Safely contain pure compound and contaminated consumables (e.g., weigh boats, spatulas) while preventing cross-contamination.

  • Collection: Gather all solid residues and contaminated consumables.

    • Causality: Minimizes the spread of the halogenated powder across the lab bench, reducing inhalation risks.

  • Containment: Place materials into a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to acidic and halogenated organic compounds, preventing container degradation.

  • Segregation: Ensure no oxidizing agents (e.g., nitrates, peroxides) are placed in the same container.

    • Causality: Nitriles can react violently with strong oxidizers under confined conditions.

  • Validation Check: Before sealing, visually verify that no free liquids are present in the solid waste container. Seal the lid and perform a gentle "tip test" to ensure structural integrity and a vapor-tight seal. Label explicitly as: "Hazardous Waste: Halogenated Organic Solid (Contains Bromine and Nitrile)".

Protocol B: Liquid Waste (Solutions) Management

Objective: Isolate dissolved 3-(2-Bromo-4-cyanophenyl)propanoic acid into the correct regulatory waste stream.

  • Stream Identification: Designate a specific carboy exclusively for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, needlessly inflating disposal costs[2].

  • Transfer: Use a grounded, vented funnel to pour the solution into the carboy.

    • Causality: Prevents vapor lock and the dangerous aerosolization of toxic nitrile/halogenated solvent fumes into the operator's breathing zone.

  • Neutrality Verification: If the compound was used in an acidic or basic reaction, neutralize the solution to pH 6-8 before bulking.

    • Causality: Prevents pressure-building exothermic reactions inside the sealed waste carboy.

  • Validation Check: Apply a pH strip to a drop of the waste before final transfer to confirm neutrality. Verify the carboy label explicitly lists the chemical constituents to comply with EPA RCRA guidelines[4].

The Thermal Destruction Pathway (Incineration)

The ultimate disposal of 3-(2-Bromo-4-cyanophenyl)propanoic acid is governed by strict EPA Resource Conservation and Recovery Act (RCRA) regulations[4]. Because it is a halogenated organic acid, it cannot be disposed of in a standard landfill or a low-temperature incinerator. It must be processed at a permitted hazardous waste facility equipped with specific emission controls.

  • Thermal Oxidation: The secondary chamber must operate at temperatures exceeding 1100°C[5]. This extreme heat is required to completely break the robust carbon-nitrogen triple bond of the nitrile group, preventing the release of HCN and minimizing NOx emissions[3].

  • Rapid Quenching: As the exhaust gases exit the combustion chamber, they must be rapidly cooled past the 250°C–350°C window. Slow cooling in this temperature range allows halogens (bromine) to react with unburned hydrocarbons, leading to the de novo synthesis of highly toxic dioxins and furans.

  • Alkaline Scrubbing: The cooled gas is passed through a wet scrubber containing a sodium hydroxide (NaOH) solution to neutralize the acidic HBr gas before the exhaust is released.

ThermalDestruction Waste Halogenated Nitrile Waste Primary Primary Chamber (Volatilization) Waste->Primary Feed Secondary Secondary Chamber (>1100°C Oxidation) Primary->Secondary Volatiles Quench Rapid Quenching (Dioxin Prevention) Secondary->Quench Hot Gases Scrubber Alkaline Scrubber (HBr/NOx Neutralization) Quench->Scrubber Cooled Gases Stack Clean Exhaust (CO2, N2, H2O) Scrubber->Stack Scrubbed Gas

Thermal oxidation and scrubbing pathway for halogenated nitrile waste.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and correct action is required to prevent exposure and environmental contamination.

IncidentImmediate ActionCausality & Validation
Solid Spill (<50g) Cover with damp vermiculite; sweep into a sealable plastic container.Causality: Dampening prevents aerosolization of the irritant powder. Validation: Visual absence of dust; pH check of the cleaned surface (should be neutral).
Liquid Spill (in solvent) Apply universal absorbent pads or bentonite clay. Do not use combustible sawdust.Causality: Halogenated solvents penetrate nitrile gloves rapidly; clay safely traps the matrix without adding fuel. Validation: Surface feels completely dry; no residual solvent odor.
Skin Contact Flush with copious water for 15 minutes. Remove contaminated PPE immediately.Causality: The carboxylic acid moiety causes localized epidermal irritation. Validation: Skin shows no erythema; localized pain or itching completely subsides.
References
  • 3-(2-bromo-4-cyanophenyl)-propanoic acid - ChemicalBook - 1[1]

  • DRS 589 - RSB - Rwanda Standards Board (rsb.gov.rw) -

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt (ptb.de) - 5[5]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - US Waste (uswonline.com) - 4[4]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts (hazardouswasteexperts.com) - 2[2]

  • Source Assessment: Acrylonitrile Manufacture (Air Emissions) - US EPA (epa.gov) - 3[3]

Sources

Handling

Personal protective equipment for handling 3-(2-Bromo-4-cyanophenyl)propanoic acid

Comprehensive Safety Guide: Handling 3-(2-Bromo-4-cyanophenyl)propanoic acid Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Bromo-4-cyanophenyl)propanoic acid was publicly available at the time of this writing....

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 3-(2-Bromo-4-cyanophenyl)propanoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Bromo-4-cyanophenyl)propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the compound's chemical structure and SDSs of structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety, operational, and disposal information for professionals in research and development.

Hazard Assessment: A Structural Perspective

To establish a robust safety protocol, we must first understand the hazards inherent in the molecule's structure. 3-(2-Bromo-4-cyanophenyl)propanoic acid is a multifunctional compound, and its risk profile is a composite of its constituent parts: the brominated aromatic ring, the nitrile (cyano) group, and the carboxylic acid moiety.

  • Brominated Aromatic Core: Halogenated organic compounds are known for potential toxicity and environmental persistence. The bromo-group increases the molecule's reactivity and potential for biological interaction. Safe handling protocols for brominated compounds are essential to prevent exposure.[1]

  • Nitrile (Cyano) Group (-CN): This is the most significant contributor to the compound's potential toxicity. Organic nitriles can be highly toxic if swallowed, inhaled, or absorbed through the skin.[2][3] In the presence of strong acids or upon combustion, they can release highly toxic hydrogen cyanide gas. Compounds containing a cyanophenyl group are often classified as acutely toxic.[2][3]

  • Propanoic Acid Group (-COOH): Carboxylic acids are typically irritants and can be corrosive to skin and eyes. While the propanoic acid group is a weaker acid, it necessitates protective measures to prevent contact with mucous membranes and skin.[4]

Based on this structural analysis, 3-(2-Bromo-4-cyanophenyl)propanoic acid should be handled as a substance that is acutely toxic, a skin and eye irritant, and potentially harmful to the environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is critical for selecting appropriate PPE. The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[1][5] All operations involving the transfer, weighing, or manipulation of the solid should occur within a fume hood to minimize inhalation exposure.

The following table summarizes the minimum recommended PPE.

PPE Category Recommended Equipment & Rationale
Eye & Face Protection Chemical safety goggles are mandatory at all times to protect from dust particles and incidental splashes.[6][7] For procedures with a higher risk of splashing (e.g., dissolving the compound, large-scale transfers), a full-face shield must be worn in conjunction with goggles.[8][9]
Hand Protection Nitrile gloves provide adequate protection for incidental contact with many solvents and solids.[6][8] Gloves must be inspected for defects before use and changed immediately upon contamination. For prolonged contact or immersion, consult a glove compatibility chart. Always use the proper glove removal technique to avoid contaminating your skin.[10][11]
Body Protection A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[6][12] For large-scale operations, a chemically resistant apron may be required.
Foot Protection Closed-toe, liquid-resistant shoes must be worn in the laboratory at all times.[6][7] This prevents injury from dropped objects and protects feet from spills.
Respiratory Protection All work with the solid compound should be performed in a chemical fume hood .[12][13] If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., P100 for particulates and organic vapor) is required.[6][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe experimental outcome.

Workflow for Safe Chemical Handling

cluster_prep Part 1: Preparation cluster_handling Part 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Part 3: Cleanup & Doffing prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Place Balance/Apparatus in Hood prep3->handle1 handle2 Carefully Weigh/Transfer Solid handle1->handle2 handle3 Securely Cap Container handle2->handle3 handle4 Perform Reaction/Procedure handle3->handle4 clean1 Decontaminate Work Surface & Glassware handle4->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE: 1. Gloves (in hood) 2. Lab Coat 3. Goggles clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A three-part workflow for safe chemical handling.

Detailed Steps:

  • Preparation & Pre-Operation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don all required PPE as outlined in the table above, ensuring your lab coat is buttoned and goggles are secure.

  • Handling the Compound:

    • Perform all manipulations of the solid compound well within the fume hood, at least 6 inches from the sash.

    • When weighing, use a tared weigh boat or directly weigh into the reaction vessel to prevent loss of material.

    • Handle the container with care, avoiding the generation of dust.[10]

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the container tightly sealed when not in use.[1]

  • Post-Operation & Cleanup:

    • Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

    • Carefully remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid hazardous waste container.[1]

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water.[10]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Decision Tree

start Incident Occurs spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_small Small Spill (in Fume Hood) spill->spill_small Contained? spill_large Large Spill (or outside hood) spill->spill_large Uncontained? exp_skin Skin/Eye Contact exposure->exp_skin exp_inhale Inhalation exposure->exp_inhale action_absorb Absorb with inert material. Decontaminate area. Dispose as hazardous waste. spill_small->action_absorb action_evacuate Evacuate immediate area. Alert EH&S. Restrict access. spill_large->action_evacuate action_flush Flush with water for 15+ min. Remove contaminated clothing. Seek immediate medical aid. exp_skin->action_flush action_air Move to fresh air. Seek immediate medical aid. exp_inhale->action_air

Caption: A decision tree for responding to spills or exposures.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[12] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) department immediately. Restrict access to the area until the cleanup is complete.

Disposal Plan:

All materials contaminated with 3-(2-Bromo-4-cyanophenyl)propanoic acid, including the chemical itself, gloves, and absorbent materials, must be treated as hazardous waste.[1]

  • Product: Collect surplus and non-recyclable chemicals in a clearly labeled, sealed container.[10]

  • Contaminated Materials: Collect all contaminated disposables (gloves, paper towels, etc.) in a separate, sealed hazardous waste container.

  • Contact a licensed professional waste disposal service to dispose of all materials in accordance with local, state, and federal regulations.[2][10] Do not discharge into the environment.[10]

References

  • Bromine Safety & Standard Operating Procedures. (n.d.). Environmental Health and Safety - The University of Tennessee, Knoxville. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

  • Safety Data Sheet: Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet: 3-(3-Bromophenyl)propionic acid. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: 3-Cyanophenyl isocyanate. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • Benzenepropanoic acid, 4-cyano-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: 1-(2-Cyanophenyl)piperazine. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018, August 10). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

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